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  • Product: 1H-carbazole
  • CAS: 244-57-5

Core Science & Biosynthesis

Foundational

crystal structure analysis of 2,3,4,9-tetrahydro-1H-carbazole

An In-Depth Technical Guide to the Crystal Structure and Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole Executive Summary & Contextual Significance As a foundational scaffold in both medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

Executive Summary & Contextual Significance

As a foundational scaffold in both medicinal chemistry and materials science, 2,3,4,9-tetrahydro-1H-carbazole (THCz) represents a critical structural motif. Its derivatives are extensively utilized in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs), due to their exceptional charge-transfer and hole-transporting properties[1]. Pharmacologically, the THCz core is a privileged pharmacophore found in various indole-type alkaloids, exhibiting potent biological activities ranging from DNA intercalation (anti-cancer) to selective acetylcholinesterase (AChE) inhibition for Alzheimer's disease management.

Understanding the three-dimensional atomic arrangement of THCz is paramount for rational drug design and structure-activity relationship (SAR) studies. This whitepaper provides a comprehensive analysis of the crystallographic properties of THCz, elucidates the causality behind its synthetic methodologies, and details the protocols required for high-fidelity crystal growth.

Crystallographic Architecture and Lattice Dynamics

The structural integrity and macroscopic physical properties of THCz are dictated by its crystal packing. Single-crystal X-ray diffraction (XRD) reveals that THCz crystallizes in the non-centrosymmetric orthorhombic space group P21​21​21​ [2].

Quantitative Crystallographic Data

To facilitate comparative structural analysis, the foundational crystallographic parameters obtained via Mo K α radiation at 293 K are summarized below[2]:

Crystallographic ParameterValue
Chemical Formula C₁₂H₁₃N
Molecular Weight ( Mr​ ) 171.23 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a = 6.1067 (4) Å, b = 7.9488 (5) Å, c = 19.4512 (12) Å
Unit Cell Volume ( V ) 944.18 (10) ų
Molecules per Unit Cell ( Z ) 4
Absorption Coefficient ( μ ) 0.07 mm⁻¹
Temperature ( T ) 293 (2) K
Conformational Disorder and Stabilizing Interactions

A defining feature of the THCz crystal structure is the conformational flexibility of its saturated cyclohexene ring. Crystallographic refinement indicates that two methylene carbon atoms within this ring are statically disordered over two distinct positions.

The Causality of Disorder: The cyclohexene ring naturally adopts a half-chair conformation to minimize torsional strain. However, this conformation possesses two nearly degenerate energetic minima. At 293 K, the thermal energy in the lattice allows the molecules to crystallize in a mixed state, resulting in refined site occupancies of 0.591 (10) for the major conformer and 0.409 (10) for the minor conformer[3].

The global crystal lattice is thermodynamically stabilized by a robust network of intermolecular non-covalent interactions, specifically N—H··· π and C—H··· π contacts[2]. These interactions dictate the spatial orientation of the molecules, aligning the electron-rich π -systems of the carbazole core with the hydrogen bond donors of adjacent molecules.

CrystalPacking N N-H Donor Pi1 π-System (Ring A) N->Pi1 N-H···π Interaction C C-H Donor Pi2 π-System (Ring B) C->Pi2 C-H···π Interaction

Fig 1: Intermolecular N-H···π and C-H···π interactions stabilizing the THCz crystal lattice.

Synthesis and Crystallization Methodology

The synthesis of THCz is classically achieved via the Fischer Indole Synthesis[4]. As an Application Scientist, it is critical to understand that the choice of reagents and thermal conditions directly influences the purity of the final compound, which in turn dictates the success of downstream single-crystal growth.

Mechanistic Pathway

The reaction between cyclohexanone and phenylhydrazine proceeds through a highly ordered sequence of proton transfers and bond reorganizations.

FischerSynthesis A Cyclohexanone + Phenylhydrazine B Phenylhydrazone Intermediate A->B Condensation (-H₂O) C Ene-Hydrazine Tautomer B->C Acid Catalysis (H⁺) D [3,3]-Sigmatropic Rearrangement C->D C-C Bond Formation E Aminal Intermediate D->E Cyclization F 2,3,4,9-Tetrahydro- 1H-carbazole E->F Elimination (-NH₃)

Fig 2: Mechanistic pathway of the Fischer Indole Synthesis yielding THCz.

Step-by-Step Experimental Protocol: Synthesis

This protocol utilizes glacial acetic acid as a dual-purpose reagent. Causality: Acetic acid acts as the primary solvent to homogenize the reactants while simultaneously providing the mild Brønsted acid catalysis required to drive the tautomerization of the phenylhydrazone to the reactive ene-hydrazine intermediate[4].

  • Reaction Setup: Charge a round-bottom flask with 0.12 mol of cyclohexanone and 40 mL of glacial acetic acid.

  • Condensation: Heat the mixture to a gentle reflux. Dropwise, add 0.10 mol of freshly redistilled phenylhydrazine over a period of 30 minutes[3]. Note: Dropwise addition prevents highly exothermic runaway reactions and minimizes the formation of bis-hydrazone side products.

  • Cyclization: Maintain the reflux on a water bath for an additional 30 to 60 minutes. The thermal energy overcomes the activation barrier for the critical [3,3]-sigmatropic rearrangement.

  • Isolation: Pour the hot reaction mixture into a beaker containing crushed ice to precipitate the crude product. Stir vigorously as the product crystallizes.

  • Purification: Filter the crude brown solid under a vacuum. Wash sequentially with cold water to remove residual acetic acid, followed by recrystallization from aqueous ethanol to yield pure THCz.

Step-by-Step Experimental Protocol: Single-Crystal Growth

To obtain crystals suitable for X-ray diffraction, the kinetic rate of crystallization must be strictly controlled. Rapid precipitation leads to polycrystalline powders with high defect densities.

  • Solvent Selection: Dissolve 50 mg of the highly purified THCz in 5 mL of spectroscopic-grade methanol. Causality: Methanol provides optimal solubility dynamics; it dissolves the compound completely at room temperature but has a high enough vapor pressure to evaporate steadily.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Note: Particulate matter acts as heterogeneous nucleation sites, which causes rapid, uncontrolled crystal growth.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes (using a needle) to restrict the vapor escape rate.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature of 293 K. Over 5–7 days, slow evaporation will gently push the solution past its saturation point, allowing the disordered methylene carbons to thermodynamically settle into their respective half-chair occupancies, yielding macroscopic, high-quality single crystals[2].

Conclusion

The crystallographic analysis of 2,3,4,9-tetrahydro-1H-carbazole provides a definitive blueprint of its molecular geometry and intermolecular behavior. By mastering the Fischer indole synthesis mechanism and employing rigorous, thermodynamically controlled crystallization techniques, researchers can reliably isolate high-fidelity crystals. This foundational understanding is directly translatable to the engineering of novel carbazole derivatives for advanced pharmacological targeting and optoelectronic applications.

References

  • Murugavel, S., & Kannan, P. S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Murugavel, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. ResearchGate / IUCr.[Link]

  • Thieme Connect. Product Class 13: Indole and Its Derivatives (Fischer Indole Synthesis). [Link]

  • NIScPR. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.[Link]

Sources

Exploratory

Computational Modeling of 1H-Carbazole HOMO-LUMO Energy Levels: A Technical Guide for Optoelectronic Design

Executive Summary The 1H-carbazole moiety is a cornerstone electron-donating building block in the design of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and pharmaceutical intermediates. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-carbazole moiety is a cornerstone electron-donating building block in the design of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and pharmaceutical intermediates. Its rigid, planar biphenyl system fused by a central pyrrole ring provides excellent hole-transporting capabilities and high thermal stability. The optoelectronic performance of carbazole derivatives is fundamentally governed by their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

This whitepaper provides an in-depth technical framework for the computational modeling of 1H-carbazole frontier molecular orbitals (FMOs) using Density Functional Theory (DFT). By detailing the causality behind functional selection, basis set requirements, and self-validating protocols, this guide empowers researchers to accurately predict and tune the HOMO-LUMO gaps of novel carbazole-based architectures.

Theoretical Framework: Causality in Computational Choices

The determination of HOMO and LUMO energy levels computationally relies heavily on DFT and Time-Dependent DFT (TD-DFT)[1]. However, treating computational chemistry as a "black box" leads to critical errors in material design. Every parameter must be chosen with specific physical causality.

Functional Selection: Mitigating Self-Interaction Errors

Standard hybrid functionals like B3LYP are ubiquitous for ground-state geometry optimizations due to their excellent balance of computational cost and structural accuracy. However, B3LYP suffers from a well-documented self-interaction error, which causes it to underestimate the HOMO-LUMO gap and poorly describe long-range charge transfer excitations.

For accurate FMO energy extraction and excited-state modeling in Donor-Acceptor (D-A) carbazole systems, range-separated hybrid functionals such as CAM-B3LYP or ω B97XD are mandatory[2]. These functionals incorporate a variable amount of exact Hartree-Fock exchange that increases with inter-electron distance, accurately capturing the Intramolecular Charge Transfer (ICT) from the carbazole donor to the acceptor unit without artificially stabilizing the LUMO.

Basis Set Selection: The Necessity of Diffuse Functions

While a standard 6-31G(d) basis set is sufficient for optimizing the rigid, tightly bound core of 1H-carbazole, it is inadequate for single-point energy calculations of the FMOs. The LUMO is often spatially extended and diffuse. Failing to include diffuse functions artificially constrains the electron density, leading to overestimated LUMO energies. Therefore, single-point energy extractions must utilize an expanded basis set such as 6-311++G(d,p) , which includes diffuse functions (++) to accommodate extended electron clouds and polarization functions (d,p) for angular flexibility.

Experimental Protocol: A Self-Validating Computational Workflow

To ensure scientific integrity, the computational modeling of 1H-carbazole must operate as a self-validating system. The following step-by-step methodology guarantees that the extracted HOMO-LUMO values represent physically realizable states.

Step 1: Initial Geometry Construction Construct the 3D molecular structure of the 1H-carbazole derivative. For highly flexible substituents (e.g., long alkyl chains used for solubility), perform a preliminary conformational search using molecular mechanics (e.g., MMFF94) to identify the lowest-energy conformer before submitting to quantum mechanical refinement.

Step 2: Ground-State Geometry Optimization

  • Method: DFT / B3LYP / 6-31G(d)

  • Environment: Apply a Polarizable Continuum Model (PCM) if simulating solution-phase behavior (e.g., in chloroform or THF), as solvation heavily stabilizes the polarized excited states.

  • Self-Validation Check (Critical): The protocol dictates that every geometry optimization must be immediately followed by a harmonic vibrational frequency calculation at the same level of theory. If any imaginary frequencies are present (negative values in the output), the structure is resting at a saddle point, not a true local minimum. The geometry must be perturbed and re-optimized until zero imaginary frequencies are obtained. FMO energies extracted from a saddle point are physically meaningless.

Step 3: Single-Point Energy and TD-DFT Calculations

  • Method: TD-DFT / CAM-B3LYP / 6-311++G(d,p)

  • Execution: Perform a single-point energy calculation on the validated ground-state geometry to extract the precise HOMO and LUMO eigenvalues. Concurrently, run a TD-DFT calculation for the first 20 singlet excited states to simulate the UV-Vis absorption spectrum.

  • Self-Validation Check: Compare the computed λmax​ (maximum absorption wavelength) from the TD-DFT output with experimental UV-Vis data. A strong correlation validates the chosen functional and basis set.

Step 4: Orbital Extraction and Bandgap Calculation Extract the energies of the HOMO and LUMO from the single-point output. The fundamental energy gap ( Eg​ ) is calculated as:

Eg​=ELUMO​−EHOMO​

Workflow Start 1. Geometry Input (Conformational Search) Opt 2. Geometry Optimization DFT/B3LYP/6-31G(d) Start->Opt Freq 3. Vibrational Frequencies (Self-Validation Check) Opt->Freq Freq->Opt ≥1 Imaginary Freq (Saddle Point) TDDFT 4. TD-DFT Single Point CAM-B3LYP/6-311++G(d,p) Freq->TDDFT 0 Imaginary Freq (True Minimum) Analysis 5. FMO Extraction (HOMO/LUMO & Bandgap) TDDFT->Analysis

Caption: Self-validating computational workflow for extracting 1H-carbazole HOMO-LUMO energies.

Quantitative Data Presentation: Substituent Effects

The HOMO-LUMO gap of 1H-carbazole can be finely tuned via functionalization at the 2,7-positions or the 3,6-positions, as well as N-alkylation/arylation at the 9-position. The table below summarizes the computational and experimental FMO energy levels of various carbazole derivatives, demonstrating the impact of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

CompoundModification TypeHOMO (eV)LUMO (eV)Bandgap ( Eg​ ) (eV)Method Reference
1H-Carbazole (Unsubstituted) Baseline-5.34-1.593.75DFT[3]
9-Phenylcarbazole N-Arylation-5.87-1.983.89DFT[1]
9-(4-Nitrophenyl)-9H-carbazole Strong EWG at N9-6.25-2.583.67DFT[1]
2,7-Difluoro-carbazole EWG at 2,7-positions-5.64-1.933.71Exp/DFT correlation[4]
Carbazole D-A-D (Compound 3) D-A-D Architecture-5.55-3.152.40Experimental (CV)[1]
CT_NC5 (Alkyl-donor moiety) EDG addition-5.2 to -5.8 range-1.81~3.40CAM-B3LYP[2][5]

*Estimated based on the reported 0.30 eV HOMO stabilization relative to unsubstituted carbazole[4].

Mechanistic Insights: Tuning the Frontier Molecular Orbitals

The Role of Intramolecular Charge Transfer (ICT)

In optoelectronic applications like DSSCs, 1H-carbazole is frequently utilized as the electron donor in a Donor- π -Acceptor (D- π -A) architecture. The HOMO is typically localized over the electron-rich carbazole core, while the LUMO is localized over the electron-deficient acceptor (e.g., cyanoacrylic acid)[2].

When designing these molecules, the spatial separation of the HOMO and LUMO is critical. A highly overlapping HOMO and LUMO leads to rapid charge recombination, whereas distinct spatial localization promotes efficient ICT upon photoexcitation.

ICT_Mechanism Donor 1H-Carbazole Donor HOMO Localized (~ -5.3 eV) PiBridge π-Conjugation Bridge (e.g., Thiophene) Donor->PiBridge Photoexcitation & ICT Acceptor Electron Acceptor LUMO Localized (~ -3.6 eV) PiBridge->Acceptor Electron Injection

Caption: Spatial localization and Intramolecular Charge Transfer (ICT) in a Carbazole D-π-A system.

Substituent Causality
  • Fluorination: Adding fluorine atoms (e.g., at the 2,7-positions) exerts a strong inductive electron-withdrawing effect. This heavily stabilizes (lowers) the HOMO energy level, which is highly desirable for increasing the oxidative stability of the material in air[4]. Interestingly, because the LUMO is less affected by 2,7-substitution, the overall HOMO-LUMO gap actually widens[4].

  • N-Arylation: Arylation at the 9-position of the carbazole nitrogen also shifts the HOMO level to lower energies (e.g., from -5.34 eV to -5.87 eV)[1]. This stabilization is crucial for matching the HOMO level of the carbazole derivative with the work function of typical device anodes, thereby lowering the hole-injection barrier.

  • π -Bridge Extension: Inserting thiophene or fluorene units between the carbazole donor and an acceptor extends the conjugation length. This dramatically lowers the LUMO energy while slightly raising the HOMO, effectively narrowing the bandgap and red-shifting the absorption spectrum into the visible region[6].

By strictly adhering to the computational protocols and understanding the mechanistic causality of substituent effects, researchers can rationally design 1H-carbazole derivatives with precisely engineered energy levels for next-generation optoelectronics.

References

  • Studies of New 2,7-Carbazole (CB) Based Donor-Acceptor-Donor (D-A-D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD-DFT Methods Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC) Source: AIP Publishing URL:[Link]

  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations Source: DOI.org / Journal of Molecular Structure URL:[Link]

  • Fluorinated Carbazole Derivatives as Wide-Energy-Gap Host Material for Blue Phosphorescent Organic Light-Emitting Diodes Source: ACS Publications URL:[Link]

  • Theoretical Study of the Effect of π-Bridge on Optical and Electronic Properties of Carbazole-Based Sensitizers for DSSCs Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Foundational

The Intercalative Mechanics of 1H-Carbazole with DNA: A Comprehensive Technical Guide

Executive Summary 1H-carbazole and its functionalized derivatives have emerged as highly privileged scaffolds in medicinal chemistry, particularly in the design of targeted anticancer and antimicrobial agents[1][2]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-carbazole and its functionalized derivatives have emerged as highly privileged scaffolds in medicinal chemistry, particularly in the design of targeted anticancer and antimicrobial agents[1][2]. The core tricyclic aromatic system of carbazole provides an optimal geometric and electronic template for non-covalent interactions with double-stranded DNA and G-quadruplex structures[3][4]. This whitepaper dissects the thermodynamic drivers, structural mechanisms, and rigorous experimental protocols required to validate the intercalation of 1H-carbazole derivatives into DNA base pairs.

Structural and Thermodynamic Basis of Intercalation

DNA intercalation requires a ligand to insert itself perpendicularly between adjacent nitrogenous base pairs of the DNA double helix.

  • The Pharmacophore: The planar, heteroaromatic nature of the 1H-carbazole core allows it to slip effortlessly into the hydrophobic interior of the DNA helix. This insertion is thermodynamically driven by π−π stacking interactions between the electron-rich carbazole rings and the nucleobases[5][6].

  • Secondary Anchoring: The NH group at the 1-position of the pyrrole ring acts as a critical hydrogen bond donor, interacting with the phosphate backbone or the edges of the base pairs. Furthermore, functionalizing the carbazole core with cationic moieties (e.g., pyridinium or ammonium groups) significantly enhances binding affinity ( Kb​ ) up to 106 M−1 via electrostatic attraction to the polyanionic DNA backbone[6][7].

  • Biological Consequence: The physical intercalation forces the base pairs apart (increasing the axial length of the DNA) and unwinds the right-handed helix. This structural distortion triggers genotoxic stress, inhibits topoisomerase enzymes, and ultimately activates apoptotic pathways[1].

Experimental Workflows for Validating Intercalation

To definitively prove an intercalative binding mode, researchers must employ a matrix of orthogonal spectroscopic techniques. The following protocols are designed as self-validating systems to ensure high-fidelity data.

Protocol 1: UV-Vis Absorption Titration

Causality & Self-Validation: The physical insertion of the carbazole core between nucleobases facilitates π−π∗ orbital coupling. This coupling reduces the transition probability of the electrons, manifesting as hypochromism (decreased absorbance), while the stabilization of the excited state lowers the energy gap, causing bathochromism (red shift)[8][9]. The protocol is self-validating through the presence of an isosbestic point during titration; if the spectral curves intersect at a single point, it mathematically guarantees a clean, two-state equilibrium between free and bound ligand without degrading side-reactions.

Step-by-Step Methodology:

  • Preparation: Prepare a 15μM solution of the 1H-carbazole derivative in a physiological buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

  • Baseline: Record the baseline UV-Vis absorption spectrum from 200 nm to 400 nm.

  • Titration: Sequentially add aliquots of Calf Thymus DNA (CT-DNA) stock solution to achieve concentrations ranging from 0 to 100μM .

  • Equilibration: Incubate the mixture for 5 minutes at 25°C after each addition to ensure thermodynamic equilibrium.

  • Analysis: Record the spectra. Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation:

    ϵa​−ϵf​[DNA]​=ϵb​−ϵf​[DNA]​+Kb​(ϵb​−ϵf​)1​ [5].
Protocol 2: Ethidium Bromide (EB) Displacement Assay (Fluorescence)

Causality & Self-Validation: Ethidium bromide (EB) fluoresces intensely only when shielded from solvent quenching via intercalation into the hydrophobic DNA pocket[5]. 1H-carbazole derivatives typically lack emission in this specific red wavelength range. By titrating the carbazole into a pre-formed EB-DNA complex, a drop in fluorescence proves competitive displacement. The system self-validates by establishing a stable baseline of EB-DNA fluorescence first; any subsequent quenching strictly correlates to the carbazole's intercalative displacement capacity, ruling out non-specific solvent effects[5][7].

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate CT-DNA ( 50μM ) with EB ( 5μM ) in Tris-HCl buffer for 30 minutes in the dark to form the fluorescent complex.

  • Baseline Measurement: Excite the sample at 520 nm and record the emission spectrum between 550 nm and 750 nm.

  • Competitive Titration: Add increasing concentrations of the 1H-carbazole derivative (0 to 50μM ).

  • Quantification: Measure the reduction in fluorescence intensity at the emission maximum (~590 nm). Calculate the Stern-Volmer quenching constant ( Ksv​ ) using the equation: II0​​=1+Ksv​[Q] [5].

Protocol 3: Circular Dichroism (CD) Spectroscopy

Causality & Self-Validation: DNA possesses a highly specific chiral backbone that yields a characteristic CD spectrum (a positive peak at 275 nm for base stacking, and a negative peak at 245 nm for right-handed helicity)[3]. Intercalation physically lengthens and unwinds the double helix, altering these peaks. This method is self-validating because the carbazole molecule itself is typically achiral and optically inactive in this region; therefore, any observed CD signal perturbation is exclusively the result of DNA conformational distortion, eliminating false positives from the ligand[6].

Step-by-Step Methodology:

  • Sample Prep: Prepare a 50μM CT-DNA solution in Tris-HCl buffer.

  • Baseline CD: Record the CD spectrum from 220 nm to 320 nm using a spectropolarimeter (scan speed 50 nm/min, 3 accumulations)[5][10].

  • Ligand Addition: Introduce the 1H-carbazole derivative at varying molar ratios (e.g., [Ligand]/[DNA] = 0.2, 0.5, 1.0).

  • Observation: Analyze the shifts in molar ellipticity. An increase in the positive band intensity and a decrease in the negative band intensity confirm intercalative helix unwinding[6].

Quantitative Data Summary

The table below summarizes the binding parameters of various carbazole derivatives, illustrating how structural modifications influence intercalation dynamics.

Derivative ClassBinding Affinity ( Kb​ , M−1 )Hypochromism (%)Primary Binding ModeRef
Unsubstituted 1H-Carbazole ∼1.0×104 < 10%Weak Intercalation[8]
Carbazole-Oxadiazole Hybrids ∼3.4×105 22%Intercalation + Groove Binding[2]
Dicationic Carbazole Derivatives 1.6×106 35%Strong Intercalation[7]
Carbazole-Porphyrin Conjugates 1.6×106 40%Deep Intercalation[7]

Mechanistic Pathway Visualization

The following diagram maps the logical progression from the structural features of 1H-carbazole to its ultimate biological impact via DNA intercalation.

G A 1H-Carbazole Scaffold (Planar Tricyclic Core) B π-π Stacking with Nucleobases A->B Hydrophobic insertion C H-Bonding & Electrostatic Anchoring A->C Groove stabilization D DNA Base Pair Intercalation B->D Primary binding C->D Secondary binding E Helix Unwinding & Distortion D->E Structural alteration F Topoisomerase Inhibition E->F Prevents DNA replication G Apoptosis / Cell Death F->G Genotoxic stress

Fig 1: Mechanistic pathway of 1H-carbazole DNA intercalation and subsequent apoptotic signaling.

References

  • [3] Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes - PMC. Source: nih.gov. 3

  • [4] Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Source: nih.gov. 4

  • [10] A Fluorescent Carbazole Derivative: High Sensitivity for Quadruplex DNA | Analytical Chemistry - ACS Publications. Source: acs.org. 10

  • [5] DNA-Binding and Photocleavage Studies of N,N'- Dibenzylidene-9H-Carbazole-3,6-Diamine - ijarsct. Source: ijarsct.co.in. 5

  • [6] Interactions of newly designed dicationic carbazole derivatives with double-stranded DNA: syntheses, binding studies and AFM imaging - Organic & Biomolecular Chemistry (RSC Publishing). Source: rsc.org. 6

  • [7] Carbazole appended trans-dicationic pyridinium porphyrin finds supremacy in DNA binding/photocleavage over a non-carbazolyl analogue - Dalton Transactions (RSC Publishing). Source: rsc.org. 7

  • [8] (PDF) Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA - ResearchGate. Source: researchgate.net. 8

  • [9] Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA - PubMed. Source: nih.gov. 9

  • [1] Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms - MDPI. Source: mdpi.com.1

  • [2] Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.2

Sources

Exploratory

Spectroscopic Characterization of 1H-Carbazole Tautomers: A Technical Guide to Matrix Isolation and Structural Elucidation

Executive Summary Carbazole is a rigid, planar, fully aromatic heterocyclic scaffold widely utilized in organic electronics and drug development. While the global energy minimum of this system is the 9H-carbazole tautome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazole is a rigid, planar, fully aromatic heterocyclic scaffold widely utilized in organic electronics and drug development. While the global energy minimum of this system is the 9H-carbazole tautomer, the transient 1H-carbazole tautomer —generated via prototropic shift—presents a fascinating case study in broken aromaticity and kinetic trapping. This whitepaper provides an in-depth mechanistic analysis of the spectroscopic signatures of 1H-carbazole, detailing the causality behind its vibrational, magnetic, and electronic shifts, and outlines a self-validating matrix isolation protocol for its characterization.

The Thermodynamic Landscape of Carbazole Tautomers

To understand the spectroscopic behavior of carbazole tautomers, one must first analyze their thermodynamic stability. The standard 9H-carbazole molecule benefits from a fully delocalized 14π-electron aromatic system[1].

Tautomerization to the 1H-carbazole form involves a proton shift from the pyrrolic nitrogen (N9) to the adjacent carbon (C1). This migration fundamentally alters the molecular architecture: it breaks the aromaticity of one of the flanking benzene rings, generating a localized diene and a cyclic imine (C=N) moiety. Because of the severe thermodynamic penalty associated with the loss of resonance energy, 1H-carbazole is highly unstable under ambient conditions. Capturing this transient species requires specialized techniques, such as cryogenic matrix isolation coupled with in situ photochemistry, to prevent immediate thermal reversion[2].

Mechanistic Pathways to 1H-Carbazole

The generation of 1H-carbazole relies on overcoming the high activation barrier of tautomerization while simultaneously quenching the thermal energy required for reversion.

Causality of the Photochemical Shift: When 9H-carbazole is irradiated with UV light (λ > 310 nm) in an argon matrix at 10 K, the N-H bond undergoes homolytic cleavage, yielding a transient N-carbazolyl radical and a free hydrogen atom[2]. Due to the rigid "cage effect" of the solid argon matrix, the hydrogen atom cannot diffuse away. Instead, it recombines with the radical framework. While recombination at N9 regenerates the starting material, recombination at the highly reactive C1 position yields the 1H-carbazole tautomer. The cryogenic environment instantly quenches the kinetic product, trapping the imine structure.

Tautomer S1 9H-Carbazole (Ground State) Fully Aromatic (14 π e-) S2 Excited State (S1/T1) Charge Transfer / N-H Weakening S1->S2 UV Photons (λ > 310 nm) S3 N-Carbazolyl Radical + H• (Transient Intermediate) S2->S3 H-Atom Elimination S4 1H-Carbazole (Ground State) Imine Structure / Broken Aromaticity S3->S4 H-Atom Recombination at C1 S4->S1 Thermal Relaxation (ΔG < 0)

Photochemical pathway of UV-induced tautomerization from 9H-carbazole to 1H-carbazole.

Spectroscopic Signatures of Tautomerization

The structural conversion from an aromatic amine to a conjugated imine fundamentally alters the molecule's vibrational, magnetic, and electronic properties[3],[1].

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is the primary tool for validating matrix-isolated tautomers[3].

  • 9H-Carbazole: Exhibits a sharp, distinct N-H stretching vibration at ~3480 cm⁻¹ and characteristic aromatic C=C stretches[1].

  • 1H-Carbazole: The N-H stretch completely disappears. The formation of the imine bond introduces a strong C=N stretching mode around 1620–1640 cm⁻¹. Furthermore, the rehybridization of C1 from sp² to sp³ generates new aliphatic asymmetric and symmetric CH₂ stretching vibrations in the 2900–2950 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR)

While unsubstituted 1H-carbazole is too transient for standard solution-phase NMR, stabilized derivatives provide clear mechanistic insights into the electronic environment.

  • Causality of Chemical Shifts: In 9H-carbazole, the N-H proton is highly deshielded by the aromatic ring current, appearing at ~11.2 ppm. In the 1H tautomer, this proton is lost. The C1 carbon, originally an aromatic sp² center (~111 ppm), becomes an sp³ aliphatic center. This removes it from the deshielding anisotropic effect of the ring, shifting its ¹³C resonance drastically upfield to ~35 ppm, while its attached protons appear around 3.5–4.0 ppm. Conversely, the nitrogen-bound carbon becomes an electron-deficient imine (C=N), shifting downfield to ~165 ppm.

Electronic Spectroscopy (UV-Vis)

The 9H-carbazole system possesses a rigid aromatic core, leading to intense, well-defined π→π* transitions at 290, 320, and 335 nm[4].

  • Causality of Absorption Shifts: Tautomerization to 1H-carbazole breaks the aromaticity of one ring, reducing the extended conjugation. This disruption broadens and red-shifts the primary absorption bands. Additionally, the new imine group possesses a non-bonding electron pair, giving rise to a new, lower-energy n→π* transition that is entirely absent in the 9H tautomer[4].

Quantitative Data Summary
Spectroscopic Parameter9H-Carbazole (Thermodynamic)1H-Carbazole (Kinetic Tautomer)
FT-IR: N-H Stretch ~3480 cm⁻¹ (Sharp, intense)Absent
FT-IR: C=N Stretch Absent~1620–1640 cm⁻¹ (Strong)
FT-IR: C-H Stretch (sp³) Absent~2900–2950 cm⁻¹
¹H NMR: N-H Proton ~11.2 ppm (Deshielded)Absent
¹H NMR: C1 Protons ~7.5–8.1 ppm (Aromatic)~3.5–4.0 ppm (Aliphatic CH₂)
¹³C NMR: C1 Carbon ~111 ppm (sp² Aromatic)~35 ppm (sp³ Aliphatic)
UV-Vis: Transitions 290, 320, 335 nm (π→π)Broadened, red-shifted (n→π present)

Experimental Methodology: Self-Validating Matrix Isolation Protocol

To reliably characterize 1H-carbazole, researchers must employ a self-validating matrix isolation workflow that prevents external contamination and ensures unimolecular reaction conditions.

Step-by-Step Protocol:

  • Sample Sublimation: Place 9H-carbazole powder in a miniature Knudsen cell attached to a cryostat. Heat the cell to ~350 K under high vacuum (10⁻⁷ mbar) to induce sublimation.

  • Matrix Co-deposition: Co-deposit the sublimated 9H-carbazole vapor with a large excess of high-purity Argon gas (ratio ~1:1000) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

  • Baseline Acquisition: Record the pre-irradiation FT-IR spectrum (4000–400 cm⁻¹) to establish the baseline thermodynamic state (pure 9H-carbazole)[1].

  • In Situ Photolysis: Irradiate the matrix window using a high-pressure mercury-xenon lamp equipped with a cutoff filter (λ > 310 nm) for 30–60 minutes to induce N-H bond cleavage and subsequent C1 recombination[2].

  • Difference Spectroscopy (Self-Validation): Record the post-irradiation FT-IR spectrum and mathematically subtract the baseline spectrum from it.

    • Causality of Validation: The exact stoichiometric disappearance of 9H-carbazole bands (negative peaks) must perfectly correlate with the appearance of 1H-carbazole and N-carbazolyl radical bands (positive peaks). If negative and positive peaks do not integrate proportionally, it indicates an open-system leak, thus self-validating the closed-system nature of the isomerization.

Workflow N1 9H-Carbazole (Sublimation) N2 Argon Matrix Deposition (10 K) N1->N2 Co-deposition N3 UV Irradiation (λ > 310 nm) N2->N3 Photolysis N4 Difference Spectroscopy N3->N4 FT-IR Subtraction N5 1H-Carbazole Characterization N4->N5 Validation

Self-validating matrix isolation workflow for trapping and characterizing 1H-carbazole.

References[3] Title: Computational and infrared spectroscopic investigations of N-substituted carbazoles

Source: RSC Advances URL: [Link][4] Title: Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix Source: ResearchGate URL: [Link][1] Title: Molecular Structures and Vibrational Spectra of Pyrrole and Carbazole by Density Functional Theory and Conventional ab Initio Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link][2] Title: Infrared and Electronic Spectra of Radicals Produced from 2-Naphthol and Carbazole by UV-Induced Hydrogen-Atom Eliminations Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

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Foundational

An In-Depth Technical Guide to Quantum Chemical Calculations for 1H-Carbazole UV-Vis Absorption Spectra

Executive Summary This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations, specifically Time-Dependent D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), to predict and interpret the UV-Vis absorption spectrum of 1H-carbazole. The carbazole scaffold is a vital pharmacophore in numerous biologically active compounds, and understanding its electronic properties is fundamental for the rational design of new therapeutics and functional materials.[1][2] This document moves beyond a simple recitation of steps, delving into the theoretical underpinnings, the causal logic behind methodological choices, and the practical workflows necessary to achieve scientifically robust and experimentally relevant results. We will cover the entire computational pipeline, from ground-state geometry optimization to the inclusion of solvent effects and final spectral analysis, culminating in a detailed case study on 1H-carbazole.

Introduction: Bridging Theory and Experiment

UV-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique that provides critical information about the electronic transitions within a molecule.[3] For molecules like 1H-carbazole, a prominent nitrogen-containing heterocyclic aromatic compound, the UV-Vis spectrum reveals insights into its π-conjugated system, which is central to its electronic and photophysical properties.[2][4] While experimental spectroscopy provides invaluable data, computational chemistry offers a powerful complementary approach. By simulating spectra from first principles, we can:

  • Assign Transitions: Deconstruct a broad experimental spectrum into its constituent electronic transitions (e.g., HOMO→LUMO, π→π*), providing a level of detail often inaccessible through experiment alone.[5][6]

  • Predict Properties: Screen novel carbazole derivatives for desired optical properties before undertaking costly and time-consuming synthesis.

  • Elucidate Environmental Effects: Systematically investigate how factors like solvent polarity influence spectral features, known as solvatochromic shifts.[7][8][9]

Time-Dependent Density Functional Theory (TD-DFT) has emerged as the predominant method for this task, offering a favorable balance of computational accuracy and efficiency for medium-to-large molecules.[3][10][11]

Theoretical Foundations

The absorption of UV or visible light by a molecule induces a transition from a lower electronic state (usually the ground state, S₀) to a higher electronic state (S₁, S₂, etc.). The energy difference between these states dictates the wavelength of light absorbed. Quantum chemistry allows us to calculate these energy differences.

The computational process is fundamentally a two-step procedure:[12]

  • Ground-State Calculation: First, the geometry and electronic structure of the molecule in its electronic ground state (S₀) are determined, typically using standard Density Functional Theory (DFT). An accurate ground-state structure is a non-negotiable prerequisite for a meaningful excited-state calculation.

  • Excited-State Calculation: Using the optimized ground-state geometry, the TD-DFT method is then employed to calculate the vertical excitation energies (the energy difference to excited states without allowing for geometric relaxation) and their corresponding oscillator strengths (a measure of the transition probability or intensity).[13]

The Computational Workflow: A Practical Guide

Achieving accurate results requires a series of deliberate and well-justified choices in methodology. This section outlines the critical steps and the rationale behind them.

Diagram: General Computational Workflow

G cluster_prep Preparation cluster_gs Ground State (S₀) cluster_es Excited State (Sₙ) cluster_analysis Analysis & Visualization mol_build 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (DFT: Functional + Basis Set) mol_build->geom_opt freq_check 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_check Verify no imaginary frequencies tddft_calc 4. TD-DFT Calculation (Optimized S₀ Geometry, Method, NROOTS, Solvent Model) freq_check->tddft_calc extract_data 5. Extract Data (λ, Oscillator Strength, MOs) tddft_calc->extract_data plot_spectrum 6. Plot Spectrum (Broaden sticks with Gaussian/Lorentzian) extract_data->plot_spectrum compare_exp 7. Compare with Experiment (Validation) plot_spectrum->compare_exp

Caption: Workflow for predicting UV-Vis spectra via quantum chemical calculations.

Step 1: Method Selection - Functional and Basis Set

The choice of the DFT functional and basis set is the most critical decision influencing the accuracy of the final spectrum.[14] There is no single "best" combination; the choice is a trade-off between accuracy and computational cost, guided by the specific chemical nature of the system.

Choosing a Functional

Functionals are mathematical approximations that describe the complex exchange and correlation energies of electrons. For UV-Vis spectra, particularly for aromatic systems like carbazole, the following are recommended:

  • Global Hybrids (e.g., B3LYP, PBE0): These are often good starting points. B3LYP is a widely used workhorse, though it can sometimes underestimate excitation energies.[15] PBE0 often provides slightly better accuracy for absorption wavelengths.[16]

  • Range-Separated Hybrids (e.g., CAM-B3LYP, LC-ωPBE): These functionals are highly recommended for systems where charge-transfer (CT) excitations are possible. They correctly model the long-range electron-hole interaction, a known deficiency in many global hybrids.[11][16][17] For carbazole and its derivatives, which often act as electron donors, using a range-separated functional is a mark of a robust protocol.

Choosing a Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets are more flexible and provide higher accuracy but at a significantly higher computational cost.

  • Pople-style (e.g., 6-31G(d,p), 6-311+G(d,p)): The 6-31G(d,p) basis set offers a good baseline for geometry optimizations. For the final TD-DFT calculation, including diffuse functions (e.g., 6-31+G(d,p)) is advisable as they are crucial for accurately describing the spatially extended nature of excited states.

  • Dunning-style (e.g., cc-pVDZ, aug-cc-pVDZ): These "correlation-consistent" basis sets are designed for systematic convergence towards the complete basis set limit. The cc-pVDZ (double-zeta) is a good starting point, and its augmented version, aug-cc-pVDZ, which includes diffuse functions, is excellent for excited-state properties.[4]

  • Karlsruhe (e.g., def2-SVP, def2-TZVP): This family of basis sets is known for its efficiency and robustness across the periodic table. The def2-SVP (split valence with polarization) is a reliable choice for optimizations, while the def2-TZVP (triple-zeta) is preferred for final energy calculations.[18][19]

Diagram: Decision Logic for Method Selection

G cluster_func Functional Choice cluster_basis Basis Set Choice q_start Start: Define Goal (Predict Carbazole UV-Vis Spectrum) q_ct Are Charge-Transfer (CT) states expected or important? q_start->q_ct ans_yes YES (Recommended for Donor-Acceptor systems) q_ct->ans_yes ans_no NO (Local excitations dominate) q_ct->ans_no func_rsh Use Range-Separated Hybrid (e.g., CAM-B3LYP, LC-ωPBE) Provides better accuracy for CT states. ans_yes->func_rsh func_gh Use Global Hybrid (e.g., B3LYP, PBE0) Good baseline, computationally cheaper. ans_no->func_gh q_accuracy Required Accuracy vs. Computational Cost func_rsh->q_accuracy func_gh->q_accuracy ans_high High Accuracy / Publication q_accuracy->ans_high ans_medium Screening / Routine q_accuracy->ans_medium basis_tz Triple-Zeta + Diffuse (e.g., aug-cc-pVTZ, def2-TZVP) Higher cost, higher accuracy. ans_high->basis_tz basis_dz Double-Zeta + Polarization/Diffuse (e.g., 6-31+G(d,p), cc-pVDZ) Good balance of cost and accuracy. ans_medium->basis_dz

Caption: Decision-making process for selecting an appropriate functional and basis set.

Step 2: Incorporating Solvent Effects

Reactions and spectroscopic measurements are most often performed in solution. The solvent can significantly influence the electronic structure and thus the absorption spectrum.[7][20] Computational models account for this in two main ways:

  • Explicit Solvation: Individual solvent molecules are placed around the solute. This is computationally very expensive and is typically reserved for systems where specific solute-solvent interactions, like hydrogen bonding, are critical and must be modeled precisely.[8]

  • Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) is the most widely used and effective implicit model.[21][22] It provides an excellent description of bulk electrostatic effects at a modest computational cost and is the recommended approach for standard UV-Vis spectral prediction.

Case Study: Protocol for 1H-Carbazole

This section provides a step-by-step protocol for calculating the UV-Vis absorption spectrum of 1H-carbazole in an ethanol solvent, a common scenario in experimental studies.[5][6]

Experimental Protocol
  • Build the Molecule: Construct the 3D structure of 1H-carbazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Ground State Geometry Optimization:

    • Software: Gaussian, ORCA, GAMESS, etc.[2][23][24][25]

    • Method: B3LYP functional.

    • Basis Set: 6-31G(d,p).

    • Keywords: Opt Freq (to perform optimization and subsequent frequency calculation).

    • Verification: Confirm the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.

  • TD-DFT Calculation for UV-Vis Spectrum:

    • Input: Use the optimized geometry from the previous step.

    • Method: CAM-B3LYP functional (a robust choice for this system).

    • Basis Set: 6-311+G(d,p) (a larger basis set with diffuse functions for better excited-state description).

    • Solvation: SCRF=(PCM,Solvent=Ethanol) to apply the implicit solvent model for ethanol.

    • Keywords: TD(NStates=20, Singlets) to calculate the first 20 singlet excited states.[10][26]

  • Data Extraction and Analysis:

    • From the output file, extract the calculated excitation energies (in eV), wavelengths (nm), and their corresponding oscillator strengths (f-values).

    • Identify the dominant molecular orbital contributions for the most intense transitions (those with high f-values).

Data Presentation: Expected Results

The following table summarizes the kind of data you will obtain and provides a comparison with experimental values for carbazole.

TransitionCalculated λ (nm) (Illustrative)Oscillator Strength (f) (Illustrative)Major MO ContributionExperimental λ (nm)
S₀ → S₁3250.04HOMO → LUMO (93%)~322-333[4]
S₀ → S₂3120.02HOMO-1 → LUMO-
S₀ → S₃2950.25HOMO-1 → LUMO (78%) + HOMO → LUMO+1 (18%)~291-292[4][5][6]
S₀ → S₄2600.15HOMO → LUMO+1~260[27]

Note: The calculated values are illustrative examples based on typical TD-DFT performance. The exact values will depend on the specific functional and basis set used. The major MO contributions are consistent with published findings.[4][5][6]

Visualization

The raw TD-DFT output is a "stick spectrum" (a list of transitions and their intensities). To compare with a broad experimental spectrum, these sticks must be convoluted with a broadening function (typically Gaussian or Lorentzian) to simulate the effects of vibrational broadening and other environmental factors. Software like Chemissian or GaussSum can facilitate this process.[28]

Advanced Considerations and Best Practices

  • Vibronic Coupling: Experimental spectra often exhibit a fine structure due to coupling between electronic and vibrational states.[29] While standard TD-DFT calculates vertical transitions and does not capture this, more advanced methods can simulate vibronic effects for high-resolution analysis, though they are computationally intensive.[30][31]

  • Benchmarking: For novel systems or when high accuracy is paramount, it is good practice to benchmark several functionals against available experimental data or higher-level theoretical calculations (e.g., EOM-CCSD) to select the most reliable method for your specific class of molecules.[16][32]

  • Interpreting Output: Always analyze the molecular orbitals involved in the key transitions. This provides chemical insight into whether an excitation is a localized π→π* transition, a charge-transfer state, or an n→π* transition, which is crucial for rational drug design and materials science.

Conclusion

Quantum chemical calculations, particularly TD-DFT, are an indispensable tool for elucidating the electronic properties of important molecules like 1H-carbazole. By following a methodologically sound and logically structured workflow—from careful selection of functionals and basis sets to the appropriate inclusion of solvent effects—researchers can generate predictive data that reliably complements and interprets experimental UV-Vis spectra. This synergy between theory and experiment accelerates the discovery and development of new chemical entities in medicine and materials science.

References

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  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory.
  • Tuna, D., et al. (2019). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing.
  • Prasetyo, A., et al. (2019). Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. ThaiScience.
  • Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. (n.d.). ReSpect program.
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  • Spectroscopic Characterization of 1H-Benzo[c]carbazole: An In-depth Technical Guide. (n.d.). Benchchem.
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  • ORCA. (n.d.). FACCTs.
  • Quantum Chemistry Toolbox from RDMChem. (n.d.). Maplesoft.
  • Kumar, S., et al. (2025). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Publishing.
  • Kumar, S., et al. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. PMC.
  • Spectroscopic and Analytical Profile of 1H-Benzo(a)carbazole: A Technical Guide. (n.d.). Benchchem.
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (2026). Q-Chem.
  • Sharma, M. (2026). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. TURBOMOLE.
  • How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. (2018). Royal Society Publishing.
  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (n.d.). PMC.
  • A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. (2023). ACS Omega.
  • Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). (n.d.). AIP Publishing.
  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd.
  • Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. (n.d.). Journal of Chemical Theory and Computation.
  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena.
  • A Comparative Computational Analysis of the Electronic Properties of 1H-Dibenzo[a,i]carbazole and its Analogs. (n.d.). Benchchem.
  • A Spectroscopic and DFT Study of the Electronic Properties of Carbazole-Based D–A Type Copolymers. (2012). The Journal of Physical Chemistry C - ACS Publications.
  • Simulated S 0 → S 1 absorption spectra of carbazole in the gas phase... (n.d.). ResearchGate.
  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. (2019). Frontiers.
  • Evaluation of the functional and basis sets in the TD-DFT prediction of... (n.d.). ResearchGate.
  • DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. (2015). ResearchGate.
  • Computational Approach to Investigate Structure-Property Relationship of a series of Carbazole Containing Thermally Activated. (n.d.). arXiv.org.
  • Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. (2017). RSC Publishing.
  • TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids. (n.d.). RSC Publishing.
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  • Simulated S 0 ← S 1 fluorescence spectra of carbazole in the gas phase... (n.d.). ResearchGate.
  • UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. (n.d.). ResearchGate.
  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. (n.d.). PMC.
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  • Significance of Vibronic Coupling that Shapes Circularly Polarized Luminescence of Double Helicenes. (n.d.). ChemRxiv.
  • How the Interplay among Conformational Disorder, Solvation, Local, and Charge-Transfer Excitations Affects the Absorption Spectrum and Photoinduced Dynamics of Perylene Diimide Dimers. (n.d.). PMC.
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Exploratory

The Environmental Fate and Toxicological Profile of 1H-Carbazole: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the environmental and toxicological profiling of 1H-carbazole through a strict mechanistic lens. 1H-carbazole (dibenzopyrrole) is a tricyclic, N-heteroatomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the environmental and toxicological profiling of 1H-carbazole through a strict mechanistic lens. 1H-carbazole (dibenzopyrrole) is a tricyclic, N-heteroatomic aromatic hydrocarbon predominantly found in coal tar, creosote, and crude oil fractions. It is not enough to simply observe its environmental persistence or cellular toxicity; we must define the exact catalytic and receptor-mediated causalities that drive these phenomena. This whitepaper synthesizes the latest toxicological mechanisms—specifically Aryl hydrocarbon receptor (AhR) activation—and details the bacterial angular dioxygenation pathways required for its complete environmental mineralization.

Molecular Toxicity and Mechanistic Pathways

The inherent toxicity of 1H-carbazole and its halogenated derivatives (such as 1,3,6,8-tetrabromo-9H-carbazole) is driven by severe disruptions to cellular energy metabolism and oxidative balance.

AhR-Mediated Mitochondrial Dysfunction

Exposure to carbazole triggers the activation of the Aryl hydrocarbon receptor (AhR). Once activated, this pathway upregulates the production of reactive oxygen species (ROS), which directly damages mitochondrial integrity. Metabolomic profiling reveals that this oxidative stress severely disturbs the tricarboxylic acid (TCA) cycle, leading to a critical depletion in adenosine triphosphate (ATP) synthesis 1[1].

Embryonic and Cardiovascular Toxicity

The downstream effect of this mitochondrial dysfunction is profound. In vivo models demonstrate that carbazole exposure aggravates cardiovascular diseases such as atherosclerosis due to AhR-mediated ROS overproduction [[1]](1]. Furthermore, it exhibits a very high embryotoxic potential, with zebrafish (Danio rerio) models yielding an LC50 value of 1.07 mg/L, preceded only by highly toxic compounds like acridine 2[2].

ToxicityPathway Cbz 1H-Carbazole Exposure AhR AhR Receptor Activation Cbz->AhR Binds Mito Mitochondrial Dysfunction Cbz->Mito Direct Stress ROS ROS Overproduction AhR->ROS Up-regulates Mito->ROS Leaks ATP ATP Synthesis Depletion Mito->ATP Impairs Tox Cardiovascular & Embryonic Toxicity ROS->Tox Oxidative Damage ATP->Tox Energy Failure

1H-Carbazole AhR-mediated toxicity and mitochondrial dysfunction pathway.

Environmental Fate and Biodegradation Kinetics

Physico-Chemical Constraints on Mobility

In the environment, 1H-carbazole's fate is dictated by its low water solubility (1.2 mg/L) and an octanol/water partition coefficient (log Kow) of 3.72 3[3]. With an average organic carbon normalized partition coefficient (Koc) of 637, it exhibits low mobility in soil, making adsorption and subsequent biodegradation by indigenous microbes the dominant fate processes 3[3].

The Angular Dioxygenation Pathway

While lateral dioxygenation occurs, it is angular dioxygenation that facilitates the complete mineralization of carbazole into TCA cycle intermediates [[4]](4]. This novel oxidative attack is mediated by a multicomponent enzyme, Carbazole 1,9a-dioxygenase (CARDO), predominantly found in Pseudomonas species (e.g., strains CA10 and LD2) 5[5].

  • Initial Attack: CARDO converts carbazole to 2'-aminobiphenyl-2,3-diol 6[6].

  • Meta-Cleavage: A 1,2-dioxygenase (CarB) cleaves the ring, forming 2-hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoic acid 5[5].

  • Hydrolysis: CarC hydrolase breaks this intermediate down into the signature metabolites: anthranilic acid and catechol 7[7].

  • Mineralization: Crucially, chromosomal cat genes must be active to degrade catechol; otherwise, this toxic intermediate accumulates and causes structural instability in the carbazole-degradative plasmids 8[8].

DegradationPathway Cbz 1H-Carbazole Enz1 CARDO (CarAa) 1,9a-dioxygenase Cbz->Enz1 Int1 2'-aminobiphenyl-2,3-diol Enz1->Int1 Angular Attack Enz2 CarB 1,2-dioxygenase Int1->Enz2 Int2 Meta-cleavage intermediate Enz2->Int2 Ring Cleavage Enz3 CarC Hydrolase Int2->Enz3 Met1 Anthranilic Acid Enz3->Met1 Met2 Catechol Enz3->Met2 TCA TCA Cycle (Mineralization) Met1->TCA cat genes Met2->TCA cat genes

Angular dioxygenation pathway of 1H-carbazole by Pseudomonas spp.

Quantitative Profiling of Toxicity and Degradation

ParameterValue / CharacteristicBiological/Environmental Implication
Molecular Weight 167.21 g/mol Tricyclic N-heteroatomic structure confers recalcitrance 4[4].
Water Solubility 1.2 mg/LLimits bioavailability in aquatic environments 3[3].
Log Kow 3.72High affinity for soil organic matter (Koc = 637) 3[3].
Zebrafish LC50 1.07 mg/LIndicates severe embryotoxic potential 2[2].
Signature Metabolites Anthranilic acid, CatecholBiomarkers for active angular dioxygenation 4[4].
Primary Degraders Pseudomonas spp. (e.g., CA10)Capable of utilizing carbazole as sole C/N source 5[5].

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental protocols must be self-validating. The following workflows incorporate strict internal controls to establish absolute causality.

Protocol A: In Vitro Assessment of Carbazole-Induced Mitochondrial Dysfunction

Objective: Quantify AhR-mediated ROS production and ATP depletion. Causality & Self-Validation: To confidently attribute mitochondrial dysfunction to the AhR pathway, we employ a causal blockade. By introducing the AhR antagonist CH-223191, we create a self-validating matrix. If carbazole-induced ATP depletion is rescued by the antagonist, the specific AhR mechanism is validated, ruling out generalized cytotoxicity 1[1].

  • Cell Culture & Seeding: Seed human endothelial cells (e.g., HUVECs) in a 96-well opaque plate at 1×104 cells/well. Incubate overnight.

  • Antagonist Pre-treatment (Internal Control): Pre-treat designated control wells with 10 µM CH-223191 for 2 hours to block AhR activation.

  • Toxicant Exposure: Dose cells with 1H-carbazole (1–10 µM) or its halogenated derivatives for 24 hours.

  • ROS Quantification: Wash cells and incubate with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • ATP Luminescence Assay: Lyse cells using CellTiter-Glo® reagent. The luminescent signal is directly proportional to the ATP present, confirming energy metabolism disruption.

Protocol B: Isolation and Kinetic Profiling of Carbazole-Degrading Bacteria

Objective: Isolate indigenous degraders and map the angular dioxygenation pathway. Causality & Self-Validation: Using carbazole as the sole carbon and nitrogen source eliminates false positives (organisms surviving on trace organics) 5[5]. Including heat-killed cells as a negative control ensures that observed degradation is strictly enzymatic, not due to abiotic volatilization.

  • Enrichment Culturing: Inoculate 1 g of contaminated soil into 100 mL of Basal Salt Medium (BSM) supplemented with 3 mM 1H-carbazole as the sole C/N source. Incubate at 30°C, 180 rpm.

  • Strain Isolation: Plate enriched cultures on BSM agar coated with a thin layer of carbazole dissolved in ether. Select colonies exhibiting clear zones (halos) indicative of degradation.

  • Resting Cell Assay: Grow the isolated Pseudomonas sp. to the mid-log phase. Harvest, wash, and resuspend in minimal medium with 17 mM carbazole 6[6].

  • Metabolite Trapping & Extraction: Add 3-fluorocatechol to inhibit meta-cleavage enzymes. Extract the broth with ethyl acetate to capture transient intermediates like 2'-aminobiphenyl-2,3-diol.

  • Analytical Profiling: Analyze the extract via GC-MS and HPLC to quantify the accumulation of anthranilic acid and catechol, confirming the CARDO-mediated pathway 7[7].

Workflow S1 Enrichment (Sole C/N Source) S2 Resting Cell Assay S1->S2 Harvest S3 Metabolite Trapping S2->S3 Inhibitor S4 GC-MS / HPLC Profiling S3->S4 Extract

Self-validating workflow for profiling carbazole-degrading bacteria.

References

  • Properties, environmental fate and biodegradation of carbazole. Source: d-nb.info. 4

  • Biodegradation of Carbazole by Pseudomonas spp. CA06 and CAI0. Source: tandfonline.com. 6

  • Properties, environmental fate and biodegradation of carbazole - PMC. Source: nih.gov. 3

  • Degradation pathway of carbazole by Pseudomonas sp. strain CA10. Source: researchgate.net. 5

  • Exploring the adverse effects of 1,3,6,8-tetrabromo-9H-carbazole in atherosclerotic model mice by metabolomic profiling integrated with mechanism studies in vitro. Source: nih.gov. 1

  • Properties, environmental fate and biodegradation of carbazole - ResearchGate. Source: researchgate.net. 2

  • Carbazole Degradation by Pseudomonas sp. LD2. Source: acs.org. 7

  • Carbazole-Degradative IncP-7 Plasmid pCAR1.2 Is Structurally Unstable in Pseudomonas fluorescens. Source: asm.org. 8

Sources

Protocols & Analytical Methods

Method

application of 1H-carbazole in OLED hole-transporting materials

Application Note: 1H-Carbazole Derivatives as High-Performance Hole-Transporting Materials in OLEDs Introduction & Mechanistic Insights 1H-carbazole and its structural derivatives are foundational to modern organic elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Carbazole Derivatives as High-Performance Hole-Transporting Materials in OLEDs

Introduction & Mechanistic Insights

1H-carbazole and its structural derivatives are foundational to modern organic electronics, functioning primarily as hole-transporting materials (HTMs) and phosphorescent hosts in Organic Light-Emitting Diodes (OLEDs). The unique photophysical and electrochemical properties of the carbazole moiety stem from its fully aromatic, rigid biphenyl system bridged by an electron-donating nitrogen atom.

Causality of Material Selection:

  • High Triplet Energy ( ET​ ): The rigid, planar structure of carbazole restricts non-radiative decay pathways, yielding high triplet energies (often >2.8 eV). This prevents reverse energy transfer from the emissive layer (EML) back to the hole transport layer (HTL), effectively confining excitons within the EML (1)[1].

  • Hole Mobility: The electron-rich nitrogen atom facilitates facile oxidation to a stable radical cation, enabling efficient hole hopping between adjacent molecules.

  • Thermal Stability: Carbazole derivatives exhibit high glass transition temperatures ( Tg​ ), preventing morphological degradation (crystallization) of the amorphous thin films under Joule heating during continuous device operation (2)[2].

Quantitative Comparison of Benchmark Carbazole HTMs

To rationally select an HTM, researchers must align the Highest Occupied Molecular Orbital (HOMO) with the anode/hole-injection layer to minimize the hole-injection barrier, while ensuring the Lowest Unoccupied Molecular Orbital (LUMO) is sufficiently shallow to block electrons from escaping the EML.

Table 1: Photophysical and Thermal Properties of Standard Carbazole-Based HTMs

MaterialStructure TypeHOMO (eV)LUMO (eV) ET​ (eV) Tg​ (°C)Hole Mobility (cm²/V·s)
CBP 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl-6.0-2.92.662~10⁻³
mCP 1,3-Bis(N-carbazolyl)benzene-5.9-2.42.960~10⁻⁴
TCTA 4,4',4''-Tris(carbazol-9-yl)triphenylamine-5.7-2.32.7151~3×10⁻⁴
PVK Poly(N-vinylcarbazole)-5.8-2.22.5200~10⁻⁶

Protocol 1: Synthesis and Purification of N-Aryl Carbazole HTMs

Self-Validating Workflow: Similar to Active Pharmaceutical Ingredient (API) synthesis in drug development, achieving >99.9% purity in OLED materials is non-negotiable. Trace impurities act as charge traps. This protocol utilizes a modified Ullmann C-N coupling to synthesize N-aryl carbazoles (3)[3]. The reaction is validated by thin-layer chromatography (TLC), followed by rigorous vacuum sublimation.

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: In a flame-dried Schlenk flask, combine 1H-carbazole (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq, catalyst), and anhydrous K2​CO3​ (2.0 eq, base). Add anhydrous toluene. Causality: Degassing via three freeze-pump-thaw cycles is critical; oxygen degrades the active Cu(I) species and promotes unwanted homocoupling of the aryl halide.

  • Ligand Addition & Reflux: Under nitrogen, inject 1,2-diaminocyclohexane (0.2 eq). Heat the mixture to 110 °C for 24 hours. Causality: The bidentate ligand solubilizes the Cu(I) center and accelerates the reductive elimination step of the catalytic cycle.

  • Workup & Extraction: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a Celite pad to remove insoluble copper salts. Wash the filtrate with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Chromatographic Purification: Purify the crude residue via silica gel column chromatography (Hexanes/DCM gradient). Validation: Pure fractions will show a single spot on TLC under 254 nm UV light.

  • Vacuum Sublimation (Critical Step): Transfer the chromatographed product to a train sublimation apparatus. Sublime at 10−6 Torr at a temperature just below the compound's melting point. Causality: Trace halide or metal impurities act as severe charge traps and exciton quenchers in OLEDs. Sublimation ensures absolute electronic purity.

Synthesis_Workflow N1 1. Reagent Assembly (1H-Carbazole + Ar-X) N2 2. Catalytic Coupling (CuI, Ligand, Base) N1->N2 Degassing N3 3. Workup & Extraction (Brine/DCM) N2->N3 Quench N4 4. Chromatography (Silica Gel) N3->N4 Concentration N5 5. Vacuum Sublimation (OLED-Grade Purity) N4->N5 >99.9% Purity

Workflow for the synthesis and purification of N-aryl carbazole HTMs via Ullmann coupling.

Protocol 2: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)

Self-Validating Workflow: This protocol details the fabrication of a standard multilayer OLED using a carbazole derivative (e.g., TCTA) as the HTL. Device integrity is validated in-situ by monitoring deposition rates via quartz crystal microbalances (QCM) and ex-situ by measuring the current density-voltage-luminance (J-V-L) characteristics.

Step-by-Step Methodology:

  • Substrate Preparation: Sequentially sonicate Indium Tin Oxide (ITO)-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N2​ gas. Causality: Particulate matter causes electrical shorts (pinholes) across the nanometer-scale layers.

  • Surface Activation: Treat the ITO substrates with UV-Ozone for 20 minutes immediately prior to vacuum loading. Causality: UV-Ozone removes residual organic contaminants and increases the work function of ITO (from ~4.7 eV to ~5.1 eV), reducing the hole injection barrier.

  • Vacuum Chamber Loading: Transfer substrates to a high-vacuum thermal evaporator. Pump down the chamber to a base pressure of < 10−6 Torr. Causality: High vacuum prevents oxidation of the materials and ensures a large mean free path for uniform film deposition.

  • Hole Injection Layer (HIL) Deposition: Evaporate HATCN at a rate of 0.5 Å/s to a thickness of 10 nm (4)[4].

  • Hole Transport Layer (HTL) Deposition: Evaporate the carbazole HTM (e.g., TCTA) at 1.0 Å/s to a thickness of 30-40 nm (3)[3]. Validation: Maintain a steady deposition rate via QCM feedback; fluctuations cause morphological defects and uneven charge transport.

  • Emissive Layer (EML) Co-deposition: Co-evaporate the host material and the phosphorescent dopant (e.g., Ir(ppy)3) to a thickness of 30 nm. Dopant concentration is typically controlled to 5-10 wt% by adjusting the relative evaporation rates.

  • Electron Transport & Injection Layers: Evaporate TPBi (ETL, 30 nm) at 1.0 Å/s, followed by a thin layer of LiF (EIL, 1 nm) at 0.1 Å/s. Causality: LiF dissociates upon contact with the subsequent aluminum layer, drastically lowering the electron injection barrier.

  • Cathode Deposition & Encapsulation: Deposit Aluminum (100 nm) at 2.0 Å/s. Transfer the device to a nitrogen-filled glovebox for glass encapsulation using UV-curable epoxy.

OLED_Architecture Cathode Cathode (Al) - 100 nm Electron Injection EIL EIL (LiF) - 1 nm Lowers Work Function Cathode->EIL ETL ETL (TPBi) - 30 nm Electron Transport EIL->ETL EML EML (Host:Dopant) - 30 nm Exciton Recombination ETL->EML HTL HTL (Carbazole HTM) - 40 nm Hole Transport & Electron Blocking EML->HTL HIL HIL (HATCN) - 10 nm Hole Injection HTL->HIL Anode Anode (ITO) - 150 nm Transparent Electrode HIL->Anode

Multilayer OLED architecture illustrating the functional role of the carbazole HTL.

Sources

Application

Application Note: Step-by-Step Buchwald-Hartwig Amination of 1H-Carbazole

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Insights 1H-Carbazole and its N-arylated derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

1H-Carbazole and its N-arylated derivatives are privileged scaffolds in medicinal chemistry, organic light-emitting diodes (OLEDs), and thermally activated delayed fluorescence (TADF) materials[1]. However, achieving high-yielding N-arylation of 1H-carbazole presents a unique synthetic challenge. As a secondary amine with its lone pair heavily delocalized into the fused aromatic biphenyl system, it acts as a remarkably [2]. Traditional nucleophilic aromatic substitution (SNAr) is often entirely insufficient unless highly electron-deficient fluoroarenes are employed[3].

The overcomes this intrinsic limitation by utilizing palladium catalysis to facilitate C–N bond formation[4]. Designing a successful protocol requires a deep understanding of the catalytic cycle, which relies on three fundamental steps[5]:

  • Oxidative Addition : The active, coordinatively unsaturated Pd(0) species inserts into the aryl halide (Ar-X) bond.

  • Ligand Exchange & Deprotonation : The base deprotonates the carbazole, allowing the resulting carbazolide anion to displace the halide on the Pd(II) complex[6].

  • Reductive Elimination : The Pd(II) amido complex collapses, releasing the N-arylcarbazole product and regenerating the Pd(0) catalyst[5].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(X)Lₙ Oxidative Addition Complex Pd0->OxAdd 1. Oxidative Addition Amido Pd(II)(Ar)(Carbazolyl)Lₙ Amido Complex OxAdd->Amido 2. Ligand Exchange Amido->Pd0 3. Reductive Elimination Product N-Arylcarbazole (Product) Amido->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BaseCb Base + 1H-Carbazole (HX removal) BaseCb->Amido

Buchwald-Hartwig catalytic cycle for the N-arylation of 1H-carbazole.

Reaction Parameter Optimization: Causality & Experience

To achieve quantitative yields, the reaction parameters must be precisely tuned to the electronic and steric demands of the substrates. As an application scientist, I emphasize that listing reagents is not enough; understanding why they are chosen is the key to reproducible chemistry.

Palladium Source & Ligand Selection

Because carbazole is weakly nucleophilic, the reductive elimination step can be sluggish, increasing the risk of catalyst degradation[7].

  • Ligands (XPhos and P(t-Bu)3) : Bulky, electron-rich dialkylbiarylphosphines (like XPhos) or trialkylphosphines (like P(t-Bu)3) are highly effective[8][9]. Causality: The electron-rich nature of these ligands accelerates the initial oxidative addition into the aryl halide, while their immense steric bulk forces the Pd(II) amido intermediate into a strained geometry that dramatically accelerates reductive elimination[9].

  • Precatalysts : is the standard Pd(0) source[1]. Alternatively, Pd(OAc)2 can be used but requires in situ reduction to Pd(0) by the phosphine ligand or the amine[10].

Base Selection

The base serves a dual role: neutralizing the generated HX acid and facilitating the formation of the reactive carbazolide anion[6].

  • NaOtBu (pKa ~19) : The gold standard for unreactive aryl chlorides and bromides. It rapidly deprotonates carbazole, ensuring a high concentration of the active nucleophile[5][7].

  • Cs2CO3 (pKa ~10) or K3PO4 : Mandatory when the aryl halide contains base-sensitive functional groups (e.g., esters, ketones, cyano groups)[5]. While weaker, Cs2CO3 is highly soluble in organic solvents and provides excellent functional group tolerance, though it often requires higher temperatures (100–120 °C)[5].

Solvent & Temperature

Anhydrous, degassed non-polar solvents like Toluene or Xylene are preferred to stabilize the non-polar Pd intermediates[5]. 1,4-Dioxane is an excellent alternative for more polar substrates[10]. Typical reaction temperatures range from 80 °C to 120 °C[5].

Quantitative Data: Condition Benchmarking

The following table summarizes field-proven conditions for carbazole N-arylation, demonstrating the correlation between substrate reactivity and required catalytic stringency.

Aryl ElectrophileCatalyst SystemBaseSolvent & TempTypical Yield
Aryl Bromide (Standard)2 mol% Pd2(dba)3 / 4 mol% XPhosNaOtBu (1.4 eq)Toluene, 100 °C85–95%
Aryl Chloride (Deactivated)2 mol% Pd2(dba)3 / 4 mol% P(t-Bu)3NaOtBu (1.4 eq)Xylene, 120 °C75–85%
Base-Sensitive Ar-Br 5 mol% Pd(OAc)2 / 10 mol% XPhosCs2CO3 (2.0 eq)1,4-Dioxane, 100 °C70–80%
Hindered Ar-Br 5 mol% Pd2(dba)3 / 10 mol% IPr*OMeLiOtBu (1.5 eq)Toluene, 110 °C65–75%

Step-by-Step Experimental Protocol

Target: Synthesis of N-Phenylcarbazole from 1H-Carbazole and Bromobenzene.

Materials & Reagents
  • 1H-Carbazole (1.0 equiv, strictly dry)[7]

  • Bromobenzene (1.05 equiv)

  • Pd2(dba)3 (0.02 equiv / 2 mol%)[11]

  • XPhos (0.04 equiv / 4 mol%)[11]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[7]

  • Anhydrous, degassed Toluene (0.2 M relative to carbazole)[1]

Methodology
  • Preparation (Inert Atmosphere):

    • Transfer a flame-dried Schlenk flask (or sealed microwave vial) into an argon-filled glovebox[11].

    • Causality: Pd(0) complexes and NaOtBu are highly sensitive to oxygen and moisture. Moisture protonates the carbazolide anion and hydrolyzes the base, permanently halting the catalytic cycle[7].

  • Reagent Charging:

    • Weigh and add 1H-carbazole, Pd2(dba)3, XPhos, and NaOtBu into the flask[1].

    • Seal the flask with a rubber septum and remove it from the glovebox. Connect to a Schlenk line under positive Argon pressure.

  • Solvent & Electrophile Addition:

    • Inject anhydrous, degassed toluene via a sterile syringe.

    • Inject bromobenzene dropwise.

    • Validation Checkpoint: The solution should initially appear dark purple/red (characteristic of Pd2(dba)3) and transition to a deep orange/reddish-brown as the active Pd(0)-XPhos complex forms.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 100 °C.

    • Stir vigorously (800+ rpm) for 12–24 hours.

    • Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous mixture (the inorganic base and generated NaBr salts are insoluble in toluene)[5].

  • Work-Up & Filtration:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate.

    • Filter the crude mixture through a tightly packed pad of Celite to remove Pd black and inorganic salts[7]. Rinse the pad generously with DCM.

  • Purification:

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from hot ethanol[1].

Troubleshooting & Self-Validating Systems

A robust protocol must be self-diagnosing. Monitor the following visual and analytical cues to ensure scientific integrity:

  • Premature Pd Black Formation: If the reaction turns opaque black within the first 30 minutes, the catalyst has "crashed out" (decomposed into inactive bulk palladium)[7]. This is almost always caused by oxygen ingress, wet solvent, or a severely mismatched ligand-to-metal ratio.

  • Unreacted Carbazole (TLC Monitoring): If TLC (e.g., 9:1 Hexanes:EtOAc) shows significant starting carbazole after 12 hours, the NaOtBu may have degraded. NaOtBu is highly hygroscopic and converts to NaOH/Na2CO3 upon air exposure, which are insufficiently basic to drive the catalytic cycle efficiently in toluene[7].

  • Colorimetric Validation: The deprotonation of carbazole by strong bases often yields a distinct yellow/orange hue due to the formation of the carbazolide anion and the resulting shift in HOMO energy[7]. If the solution remains colorless before heating, suspect water contamination.

References

  • ACS Publications. "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles". Journal of the American Chemical Society. URL: [Link]

  • ACS Publications. "Role of the Base in Buchwald–Hartwig Amination". The Journal of Organic Chemistry. URL: [Link]

  • NIH. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". National Institutes of Health. URL: [Link]

  • ACS Publications. "Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination". The Journal of Organic Chemistry. URL: [Link]

  • KTU ePubl. "Microwave-Assisted Buchwald–Hartwig Double Amination". Kaunas University of Technology. URL: [Link]

  • ResearchGate. "Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole". ResearchGate. URL: [Link]

  • MDPI. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles". Molecules. URL: [Link]

Sources

Method

electropolymerization techniques for 1H-carbazole based conductive polymers

An Application Guide to the Electropolymerization of 1H-Carbazole-Based Conductive Polymers Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Electropolymerization of 1H-Carbazole-Based Conductive Polymers

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of conductive poly(1H-carbazole) and its derivatives through electropolymerization. Polycarbazoles are a significant class of conductive polymers, valued for their environmental stability, electrochromic properties, and photoconductivity, making them suitable for applications in light-emitting diodes, rechargeable batteries, and sensors.[1][2][3] This guide moves beyond simple procedural lists to explain the fundamental mechanisms and the rationale behind experimental choices. It offers detailed, field-proven protocols for common electropolymerization techniques, troubleshooting guidance, and methods for polymer characterization.

Foundational Principles of Carbazole Electropolymerization

The electrochemical polymerization of 1H-carbazole is an oxidative process initiated at an electrode surface. Understanding the underlying mechanism is critical for controlling the properties of the final polymer film.

The Electropolymerization Mechanism

The process begins with the one-electron oxidation of the carbazole monomer at the anode to form a highly reactive and unstable radical cation.[1][4][5] These radical cations then couple, predominantly at the C3 and C6 positions, which are the most electron-rich sites on the carbazole ring. This coupling forms a dimer, typically a 3,3'-bicarbazyl structure.[6][7] Subsequent oxidation of this dimer and further coupling with other radical cations or oligomers leads to the progressive growth of the polymer chain, which precipitates onto the electrode surface as a solid, conductive film.[1][6]

For N-substituted (position 9) carbazoles, the polymerization mechanism is similar, proceeding through the formation of 3,3'-bicarbazyl linkages, as the N-position is already blocked.[6][7]

Below is a diagram illustrating the fundamental steps of this oxidative polymerization process.

G Monomer 1H-Carbazole Monomer Oxidation Anodic Oxidation (-e⁻) Monomer->Oxidation Radical Carbazole Radical Cation Oxidation->Radical Coupling Radical Coupling Radical->Coupling Dimer Neutral Dimer (3,3'-Bicarbazyl) Coupling->Dimer Growth Further Oxidation & Chain Growth Dimer->Growth Polymer Poly(1H-carbazole) Film Growth->Polymer G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Processing & Analysis prep_solution Prepare Electrolytic Solution (Monomer + Electrolyte + Solvent) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell clean_electrode Clean & Prepare Working Electrode clean_electrode->assemble_cell run_cv Potentiodynamic (CV) assemble_cell->run_cv run_ca Potentiostatic (CA) assemble_cell->run_ca rinse_dry Rinse & Dry Film run_cv->rinse_dry run_ca->rinse_dry characterize Characterize Film (CV, SEM, UV-Vis, etc.) rinse_dry->characterize

Caption: General experimental workflow for the electropolymerization of carbazole.

A common problem is the failure to form a polymer film. The following diagnostic chart can help identify the root cause.

G decision decision issue Issue: No Polymer Film Deposition d1 Are connections secure? Is potentiostat on? issue->d1 Check basics d2 Is an oxidation peak for the monomer visible in CV? d1->d2 Yes s1 Fix connections and power on instrument. d1->s1 No d3 Is monomer concentration adequate (e.g., >1 mM)? d2->d3 Yes s2 Potential window is too narrow. Widen the upper potential limit to include monomer oxidation (>1.1V). d2->s2 No d4 Are reagents (solvent, electrolyte, monomer) pure? d3->d4 Yes s3 Increase monomer concentration. d3->s3 No s5 Consider alternative solvent/ electrolyte system or different working electrode material. d4->s5 Yes s4 Use fresh, high-purity reagents. d4->s4 No

Caption: A logical diagram for troubleshooting film deposition issues. [4]

Characterization of Polycarbazole Films

After synthesis, it is essential to characterize the film to confirm its formation and determine its properties.

  • Cyclic Voltammetry (CV): Running a CV of the polymer-coated electrode in a monomer-free electrolyte solution is the first step. The appearance of new, reversible redox peaks, distinct from the monomer oxidation, confirms the presence of an electroactive polymer film on the surface. [1][6]The shape and size of these peaks provide information about the film's electrochemical stability and the amount of active material.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer film. [1]It can reveal whether the film is smooth, granular, or porous, which is often a direct consequence of the chosen synthesis parameters.

  • Spectroelectrochemistry (UV-Vis): This technique combines UV-Visible spectroscopy with electrochemistry to monitor changes in the film's optical properties as a function of the applied potential. Polycarbazole films are often electrochromic, meaning they change color as their oxidation state changes. [8][9]For example, a film might be transparent or pale yellow in its neutral (reduced) state and turn green or blue upon oxidation. [8][9]This is a powerful tool for applications in smart windows and displays.

References

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019). Frontiers in Chemistry. Available at: [Link]

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. (2022). MDPI. Available at: [Link]

  • One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films. (2023). PMC. Available at: [Link]

  • Preparation and Electrochemical Properties of Conjugated Polymers with Carbazole Unit as Side Chain Terminal Group for Supercapa. (2022). International Journal of Electrochemical Science. Available at: [Link]

  • Multifunctional electropolymerizable carbazole-based ionic liquids. (n.d.). RSC Publishing. Available at: [Link]

  • a. Mechanism of carbazole electropolymerization; b. Cyclic voltammetry... (n.d.). ResearchGate. Available at: [Link]

  • Electrochemical deposition of polycarbazole thin films onto tin oxide coated glass: Physicochemical and optoelectronic characterizations. (n.d.). OA Monitor Ireland. Available at: [Link]

  • Electrochemical Synthesis of Polycarbazole Film in Nonacidic Medium and its Electrochromic Properties. (2023). DergiPark. Available at: [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). PMC. Available at: [Link]

  • Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. (2015). Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Electrolyte and solvent effects of electrocoated polycarbazole thin films on carbon fiber microelectrodes. (n.d.). Springer. Available at: [Link]

  • Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. (2024). Asian Journal of Chemistry. Available at: [Link]

  • Carbazole derivative synthesis and their electropolymerization. (2018). ResearchGate. Available at: [Link]

Sources

Application

Application Note: Rational Design and Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives in Targeted Therapeutics

Executive Overview The 2,3,4,9-tetrahydro-1H-carbazole (THCz) scaffold is a rigid, planar tricyclic heterocycle that has emerged as a privileged structural motif in modern medicinal chemistry[1]. Characterized by a fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 2,3,4,9-tetrahydro-1H-carbazole (THCz) scaffold is a rigid, planar tricyclic heterocycle that has emerged as a privileged structural motif in modern medicinal chemistry[1]. Characterized by a fused pyrrole, benzene, and cyclohexane ring system, THCz offers an optimal balance of moderate hydrophobicity and an extended π-conjugated network[2]. Clinical validation of this scaffold is evidenced by approved therapeutics such as ondansetron and ramatroban[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we dissect the causality behind structural modifications of the THCz core, provide self-validating experimental protocols for its synthesis, and outline robust biological assays to quantify its cross-target efficacy.

Mechanistic Rationale & Cross-Target SAR

The true power of the THCz scaffold lies in its synthetic tractability. Modifications at specific loci predictably alter the molecule's pharmacodynamics and target selectivity:

  • N-9 Modification (Lipophilicity & Receptor Selectivity): The secondary amine in the pyrrole ring is a prime target for alkylation or arylation. Introducing bulky or lipophilic groups at N-9 dramatically shifts receptor affinity. For example, adding a methyl group to the benzylic position of an N-benzyl THCz derivative transforms the scaffold into a highly potent antagonist for the DP1 prostanoid receptor, achieving over 750-fold selectivity against the structurally similar TP receptor[3].

  • C-6 & C-7 Substitution (Electronic Tuning): Functionalization of the benzene ring with electron-withdrawing (e.g., nitro) or electron-donating (e.g., amino, methoxy) groups fine-tunes the molecule's electronic topology. A methoxy group at the 7-position provides a versatile handle for downstream functionalization[4]. Meanwhile, C-6 amino or nitro substitutions enable precise interactions with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), driving selective inhibition for Alzheimer's disease models.

  • Phenotypic Anticancer Targeting: Recent deep-learning-guided phenotypic screening has identified THCz derivatives (such as WJ0909B) that exhibit subnanomolar pan-cancer activity. Mechanistically, these derivatives upregulate p53 expression, triggering mitochondria-dependent endogenous apoptosis[5].

Workflow cluster_0 Scaffold Design & Modification cluster_1 Synthesis & Validation N1 2,3,4,9-Tetrahydro-1H-carbazole (Privileged Scaffold) N2 N-9 Alkylation/Arylation (Modulates Lipophilicity & DP1 Selectivity) N1->N2 N3 C-6/C-7 Substitution (Electronic Tuning for AChE/p53) N1->N3 N4 Fischer-Borsche Cyclization (Glacial Acetic Acid, Reflux) N2->N4 N3->N4 N5 In Vitro Screening (Ellman's Assay / MTT / DP1 Binding) N4->N5

Rational design workflow for THCz derivatives, from scaffold modification to in vitro validation.

Quantitative Bioactivity of THCz Derivatives

To contextualize the therapeutic potential of the THCz scaffold, the following table consolidates quantitative pharmacological data across diverse biological targets.

Compound / DerivativePrimary TargetPharmacological ActivityKey Reference
Compound 1h (N-benzyl THCz)DP1 Prostanoid Receptor Ki​ = 0.43 nM; IC50​ = 2.5 nMLi et al.[3]
6-Amino-THCz Acetylcholinesterase (AChE)Selective AChE Inhibition (Lead)Kukreja et al.
WJ0909B p53 Upregulation (Pan-cancer)Subnanomolar Tumor InhibitionActa Pharm. Sinica B[5]
7-Methoxyheptaphylline Neuroblastoma (SH-SY5Y) IC50​ = 100 µM (Cytotoxic/Neuroprotective)BenchChem[6]

Self-Validating Experimental Protocols

Protocol A: Fischer-Borsche Synthesis of the THCz Core

Causality & Rationale: The Fischer-Borsche reaction is the gold standard for constructing the THCz core. The use of glacial acetic acid is strictly required; it acts not merely as a solvent, but as a critical proton donor. The acid catalyzes the initial condensation to form the phenylhydrazone intermediate and subsequently drives the [3,3]-sigmatropic rearrangement (Fischer indole synthesis) that fuses the pyrrole ring to the cyclohexane moiety[7],.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, combine equimolar amounts of phenylhydrazine hydrochloride (1.0 eq, e.g., 0.013 mol) and cyclohexanone (1.2 eq, e.g., 0.016 mol)[8],[4].

  • Acidic Catalysis: Add 40 mL of glacial acetic acid to the mixture.

  • Cyclization: Heat the reaction mixture to reflux under continuous magnetic stirring. The reaction time varies depending on the substituents (typically 5 minutes to 3 hours). For unsubstituted THCz, a 5-minute reflux is often sufficient to drive complete conversion.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 100 mL of crushed ice/water. The sudden shift in polarity forces the hydrophobic THCz product to precipitate.

  • Isolation: Filter the solid in vacuo, wash thoroughly with cold distilled water to remove residual acetic acid, and dry.

  • Purification: Recrystallize the crude product from hot ethanol.

Self-Validation Checkpoints:

  • Physical State: The successful formation of unsubstituted 2,3,4,9-tetrahydro-1H-carbazole is confirmed by the appearance of brownish-red or off-white crystals,[8].

  • Analytical Integrity: A sharp melting point at 117–118°C confirms purity. FTIR spectroscopy must exhibit a distinct N-H stretching band at ~3397 cm⁻¹ and a C=C stretch at ~1645 cm⁻¹,[8].

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Causality & Rationale: To validate the neuroprotective potential of C-6 substituted THCz derivatives, Ellman's colorimetric assay is utilized. The assay relies on AChE hydrolyzing acetylthiocholine to produce thiocholine. Thiocholine rapidly reacts with DTNB (Ellman's reagent) to yield the 5-thio-2-nitrobenzoate anion, producing a quantifiable yellow color. The suppression of this colorimetric shift directly correlates with the THCz derivative's binding affinity to the enzyme's PAS.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Causality: Maintaining pH 8.0 is critical, as AChE enzyme kinetics degrade rapidly outside this physiological window.

  • Reagent Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the THCz test compound (dissolved in DMSO, final DMSO concentration <1%), 20 µL of AChE enzyme solution, and 10 µL of DTNB (0.01 M).

  • Equilibration: Incubate the microplate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Add 10 µL of acetylthiocholine iodide (0.075 M) to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes.

Self-Validation Checkpoints:

  • Positive Control: A parallel run must include Donepezil as a standard reference drug.

  • Kinetic Linearity: The assay is considered valid only if the uninhibited enzyme (negative control) exhibits a linear absorbance increase over the 5-minute window ( R2>0.98 ), ensuring steady-state kinetics have been maintained.

Pathway THCz THCz Derivatives (e.g., WJ0909B, 1h) DP1 DP1 Receptor Antagonism THCz->DP1 AChE AChE Inhibition (PAS Binding) THCz->AChE p53 p53 Upregulation THCz->p53 Inf Anti-inflammatory Response DP1->Inf Neuro Neuroprotection (Alzheimer's) AChE->Neuro Apo Mitochondria-Dependent Apoptosis p53->Apo

Mechanistic pathways of THCz derivatives mediating antitumor and neuroprotective effects.

References

  • [1] Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms - MDPI. URL:

  • [7] Synthetic strategies and structure-activity relationships of 2-chloro- tetrahydrocarbazolones - Arkivoc. URL:

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors - NIScPR. URL:

  • [8] Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol - SciSpace. URL:

  • [2] Tetrahydrocarbazole - Wikipedia. URL:

  • [4] Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate - Benchchem. URL:

  • [6] A Comparative Analysis of the Biological Activities of 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole and Other Carbazole Derivatives - Benchchem. URL:

  • [5] Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy - EurekAlert!. URL:

  • [3] Potent and highly selective DP1 antagonists with 2,3,4,9-tetrahydro-1H-carbazole as pharmacophore - PubMed. URL:

Sources

Method

Application Note: Design, Synthesis, and Validation of 1H-Carbazole-Based Fluorescent Probes

Target Audience: Researchers, scientists, and drug development professionals. Applications: Biological imaging, environmental monitoring, and metal ion detection.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Biological imaging, environmental monitoring, and metal ion detection.

Introduction & Rationale

The design of highly selective and sensitive fluorescent probes is a critical component of modern molecular imaging and diagnostic workflows. Among various fluorophores, 1H-carbazole and its derivatives have emerged as privileged scaffolds[1]. The causality behind selecting the carbazole core lies in its unique structural and photophysical properties:

  • High Quantum Yield & Stability: The large π -conjugated, rigid planar structure of carbazole minimizes non-radiative decay, resulting in high fluorescence quantum yields and excellent photochemical stability[1].

  • Tunable Intramolecular Charge Transfer (ICT): Carbazole is an electron-rich moiety that acts as a strong electron donor. When coupled with an electron-accepting receptor, it facilitates highly responsive ICT processes[2].

  • Synthetic Versatility: The scaffold is highly amenable to functionalization. The N-9 position can be alkylated to tune lipophilicity and cellular permeability, while the C-3 and C-6 positions can undergo electrophilic aromatic substitution to attach specific recognition moieties[3].

Mechanistic Causality in Probe Design

To ensure a self-validating and robust assay, the photophysical mechanism of the probe must be deliberately engineered. Carbazole-based sensors typically operate via two primary mechanisms:

  • Photo-induced Electron Transfer (PET): In the unbound state, a receptor containing a lone pair of electrons (e.g., a nitrogen atom in a Schiff base or di-2-picolylamine) quenches the carbazole's fluorescence. Upon binding to a target analyte (e.g., Cu²⁺ or Zn²⁺), the lone pair is engaged in chelation, inhibiting the PET process and triggering a strong "Turn-On" fluorescence signal[3].

  • Intramolecular Charge Transfer (ICT): The binding of an analyte alters the electron-withdrawing or electron-donating capability of the receptor. For instance, the oxidation of a boronate ester to a phenol by H₂O₂ dramatically shifts the electron density, restoring the ICT and resulting in a red-shifted or enhanced emission[4].

Mechanism cluster_0 Turn-On Fluorescence Mechanism (PET Inhibition) P1 Free Probe (Weak Fluorescence / PET Active) C1 Probe-Analyte Complex (Rigidified Structure) P1->C1 Chelation A1 Target Analyte (e.g., Zn²⁺) A1->C1 Binding S1 Strong Fluorescence Emission (PET Inhibited / ICT Enhanced) C1->S1 Excitation

Photophysical mechanism of a carbazole-based turn-on fluorescent probe upon analyte binding.

Quantitative Data: Application Profiles

The modularity of the carbazole core allows for the detection of a wide array of analytes. Table 1 summarizes validated carbazole-based probes, demonstrating the relationship between the receptor choice and the analytical outcome.

Table 1: Photophysical Properties and Targets of Carbazole-Based Probes

Fluorophore CoreReceptor / LinkerTarget AnalyteSensing MechanismEmission ResponseLimit of Detection (LOD)
Pyrano[3,2-c] carbazoleCoumarin derivativeZn²⁺ICT EnhancementTurn-On (Blue)6.5 nM[5]
9-Ethyl-9H-carbazoleDi-2-picolylamineCu²⁺Paramagnetic QuenchingTurn-Off~35 nM[3]
Butylcarbazole4-Acetonitrile pyridineONOO⁻ICT Inhibition / AIEColorimetric / ShiftHigh Sensitivity[2]
CarbazolePhenylboronateH₂O₂Boronate OxidationTurn-On~0.5 μM[4]

Experimental Protocols

The following protocols outline the synthesis of a universal carbazole-Schiff base intermediate, which serves as the foundation for detecting metal ions (e.g., Cu²⁺, Zn²⁺)[1][6].

Protocol A: Synthesis of the Carbazole Core Precursor

Rationale: N-alkylation improves the solubility of the probe in physiological buffers and prevents unwanted side reactions at the secondary amine. The subsequent Vilsmeier-Haack reaction installs an aldehyde handle for receptor conjugation.

Step 1: N-Alkylation

  • Dissolve 1H-carbazole (10.0 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add potassium hydroxide (KOH, 15.0 mmol) and stir at room temperature for 30 minutes to deprotonate the amine.

  • Dropwise add ethyl iodide (12.0 mmol). Stir the reaction mixture continuously for 12 hours at room temperature.

  • Quench the reaction by pouring it into 100 mL of distilled water. Extract the aqueous layer with ethyl acetate ( 3×50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 9-ethyl-9H-carbazole.

Step 2: Vilsmeier-Haack Formylation

  • In a flame-dried, round-bottom flask under an N₂ atmosphere, cool 15 mL of anhydrous DMF to 0 °C using an ice bath.

  • Dropwise add phosphorus oxychloride (POCl₃, 12.0 mmol). Stir for 30 minutes to generate the Vilsmeier reagent.

  • Slowly add a solution of 9-ethyl-9H-carbazole (10.0 mmol) dissolved in 10 mL of DMF.

  • Gradually heat the mixture to 90 °C and reflux for 12 hours.

  • Cool the mixture to room temperature, pour into 150 mL of crushed ice, and neutralize to pH 7–8 using a 10% NaOH solution.

  • Extract with dichloromethane (DCM), dry, and purify via silica gel column chromatography (Hexane/Ethyl Acetate, 4:1 v/v) to isolate 9-ethyl-9H-carbazole-3-carbaldehyde .

Protocol B: Synthesis of the Fluorescent Sensor

Rationale: Condensing the aldehyde with an amine-bearing receptor (e.g., 2-aminophenol or hydrazine) creates a Schiff base (imine). The imine nitrogen serves as a highly specific multidentate chelation site for metal ions.

  • Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (5.0 mmol) and the selected amine receptor (5.5 mmol) in 25 mL of absolute ethanol.

  • Add 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture at 80 °C for 6–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A precipitate will form.

  • Filter the solid, wash thoroughly with cold ethanol, and recrystallize from an ethanol/DCM mixture to obtain the pure carbazole-based fluorescent probe.

SynthesisWorkflow N1 1H-Carbazole (Starting Material) N2 N-Alkylation (Ethyl Iodide, KOH) N1->N2 N3 9-Ethyl-9H-carbazole (Intermediate 1) N2->N3 N4 Vilsmeier-Haack (POCl3, DMF) N3->N4 N5 Carbazole-3-carbaldehyde (Intermediate 2) N4->N5 N6 Schiff Condensation (Amine Receptor, AcOH) N5->N6 N7 Fluorescent Probe (Final Product) N6->N7

Step-by-step synthetic workflow for 1H-carbazole-based fluorescent probes.

Analytical Validation & Self-Validating Systems

To ensure trustworthiness, every synthesized probe must undergo rigorous analytical validation before deployment in biological imaging.

  • Stoichiometric Validation (Job's Plot): Prepare a series of solutions where the total concentration of the probe and the target analyte is kept constant (e.g., 10 μM), but their molar ratio varies from 0 to 1. Measure the fluorescence intensity at the maximum emission wavelength. The molar fraction at which the fluorescence variation reaches its maximum confirms the binding stoichiometry (e.g., 1:1 or 2:1 complexation)[3][7].

  • Limit of Detection (LOD) Calculation: Perform a fluorescence titration by incrementally adding the target analyte to a 10 μM probe solution in a physiological buffer (e.g., HEPES, pH 7.4). Plot the fluorescence intensity against the analyte concentration. Calculate the LOD using the equation LOD=3σ/k , where σ is the standard deviation of the blank measurements (minimum 10 replicates) and k is the slope of the linear calibration curve[5][8].

  • Selectivity Profiling: Expose the probe to a panel of competing biological ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺) to ensure the fluorescence response is exclusively triggered by the target analyte, validating the structural causality of the receptor design[1][6].

References

  • Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole Source: nih.gov URL:[Link]

  • Carbazole-based colorimetric and fluorescent probe for Cu 2+ and its utility in bio-imaging and real water samples Source: ResearchGate URL:[Link]

  • Carbazole–azine based fluorescence 'off–on' sensor for selective detection of Cu 2+ and its live cell imaging Source: Academia.edu URL:[Link]

  • A Carbazole-based Fluorescent Probe with AIE Performance and a Large Stokes Shift for Peroxynitrite Detection and Imaging in Live Cells Source: ResearchGate URL:[Link]

  • A new carbazole-based fluorescence sensor for high selective detection of copper(ii) in aqueous solutions Source: clockss.org (HETEROCYCLES) URL: [Link]

  • Full article: Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ Source: tandfonline.com URL:[Link]

  • Mitochondria-Targeted Fluorescent Probe for Imaging Hydrogen Peroxide in Living Cells Source: ACS Publications URL:[Link]

  • A novel carbazole-based fluorometric and colorimetric sensor for the highly sensitive and specific detection of Cu 2+ in aqueous solution Source: rsc.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1H-Carbazole Solubility in Organic Solvents

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry & Materials Science Division) Welcome to the Advanced Synthesis Support Desk. If you are accessing this guide, you are likely encounterin...

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Author: BenchChem Technical Support Team. Date: April 2026

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry & Materials Science Division)

Welcome to the Advanced Synthesis Support Desk. If you are accessing this guide, you are likely encountering precipitation issues, low reaction yields, or purification bottlenecks associated with the notoriously poor solubility of 1H-carbazole.

1H-carbazole is a highly crystalline, planar tricyclic aromatic heterocycle. Its high crystal lattice energy is driven by two primary forces: strong intermolecular π−π stacking between the aromatic rings, and robust intermolecular hydrogen bonding facilitated by the unsubstituted N-H group. Overcoming this lattice energy is the fundamental thermodynamic challenge of solvating carbazole.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you manipulate and improve the solubility of 1H-carbazole in organic solvents.

Part 1: Troubleshooting FAQs

Q1: Why does 1H-carbazole exhibit such poor solubility in common non-polar organic solvents (like hexane or toluene) compared to its derivatives? A: The issue is purely thermodynamic. The dissolution of carbazole is an endothermic, entropy-driven process [5]. To dissolve the solid, the solvent must break the strong intermolecular hydrogen bonds (N-H π or N-H N) and the π−π stacking interactions of the crystal lattice. Non-polar solvents lack the dipole moment and hydrogen-bond accepting capabilities required to compensate for the enthalpy lost by breaking these lattice forces [1]. Consequently, the "like dissolves like" principle dictates that unmodified 1H-carbazole will readily crash out of non-polar media.

Q2: I am running a reaction and my 1H-carbazole keeps crashing out of solution. What solvent systems should I switch to? A: You must switch to polar aprotic solvents that act as strong hydrogen-bond acceptors. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are excellent choices. For example, DMF forms stable hydrogen-bond complexes with the N-H proton of carbazole, effectively solvating the molecule and preventing self-association[3]. If your chemistry is incompatible with DMF/DMSO, consider binary solvent mixtures (e.g., adding THF as a co-solvent to toluene) or simply heating the reaction, as carbazole solubility increases exponentially with temperature due to its endothermic dissolution profile [5].

Q3: How can I permanently modify the carbazole core to ensure high solubility in non-polar solvents for downstream applications (e.g., OLED materials or polymer synthesis)? A: The most definitive solution is N-alkylation . By replacing the N-H proton with an alkyl chain (e.g., synthesizing 9-hexylcarbazole or N-ethylcarbazole), you completely eliminate the capacity for intermolecular hydrogen bonding. Furthermore, the flexible alkyl chain introduces steric bulk that disrupts the planar π−π stacking [1]. This structural modification drastically shifts the molecule to a non-polar character, resulting in high solubility in solvents like toluene, dichloromethane, and hexane[5].

Q4: I need the N-H bond intact for anion recognition, but my carbazole receptor is insoluble. What are my options? A: If N-alkylation is prohibited because the N-H acts as a functional hydrogen bond donor in your application, you must rely on backbone substitution. Introducing bulky, electron-withdrawing ester groups at the 3,6-positions of the carbazole skeleton is a proven strategy. These groups provide steric hindrance to disrupt crystal packing and add multiple solvation sites without compromising the active N-H binding site, significantly improving solubility in solvents like ethyl acetate and acetonitrile [2].

Part 2: Solubilization Strategy & Workflows

To assist in your experimental design, refer to the decision matrix below to determine the best approach for solubilizing your carbazole derivatives.

G Start 1H-Carbazole Solubility Issue Q1 Is the N-H bond required for the final application? Start->Q1 YesPath Retain N-H Bond Q1->YesPath Yes NoPath Modify N-H Bond Q1->NoPath No Solvent Optimize Solvent: Use H-bond acceptors (DMF, DMSO, THF) YesPath->Solvent Temp Increase Temperature: Endothermic dissolution YesPath->Temp Subst 3,6-Substitution: Add bulky ester groups to disrupt pi-stacking YesPath->Subst Alkylation N-Alkylation: (e.g., 9-Hexylcarbazole) Eliminates H-bonding NoPath->Alkylation NonPolar Highly soluble in non-polar solvents (Toluene, Hexane) Alkylation->NonPolar

Caption: Decision matrix for improving 1H-carbazole solubility based on application requirements.

Quantitative Data: Impact of N-Alkylation on Solubility

The following table summarizes the causal relationship between structural modification and solvent compatibility, demonstrating how N-alkylation fundamentally alters the solubility profile.

SolventSolvent Polarity1H-Carbazole SolubilityN-Alkylcarbazole SolubilityPrimary Solvation Mechanism
Hexane Non-polar AproticVery LowHigh Van der Waals interactions with alkyl chain [1]
Toluene Non-polar AromaticLow-MediumHigh π−π stacking & Van der Waals [1]
THF Polar AproticMedium-HighHigh Dipole interactions & H-bond accepting
DMF Polar AproticHigh Medium-HighStrong H-bond complexation with N-H [3]

Part 3: Experimental Protocols

Protocol A: N-Alkylation of 1H-Carbazole (Solubility Enhancement)

Causality Check: This reaction utilizes a strong base to deprotonate the carbazole, forming a highly nucleophilic "naked anion." Because water will immediately quench this anion, strictly anhydrous conditions are mandatory for high yields [4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Add 1 equivalent of sublimed 1H-carbazole (>99% purity) to the flask. Inject anhydrous DMF (Water < 50 ppm) to dissolve the starting material.

  • Deprotonation: Quickly add 1.1 to 1.2 equivalents of powdered Potassium Hydroxide (KOH) or Potassium tert-butoxide. Stir at room temperature until the base dissolves and a distinct color change occurs, indicating the formation of the carbazole potassium salt [4].

  • Alkylation: Dropwise, add 1.2 equivalents of your chosen alkyl halide (e.g., 1-bromohexane for 9-hexylcarbazole). Stir for 12 hours at room temperature.

  • Workup: Quench the reaction by pouring the mixture into ice water. Extract the aqueous layer 3x with dichloromethane (DCM).

  • Validation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Verify the complete consumption of 1H-carbazole via TLC (the N-alkylated product will run significantly higher/faster on silica due to its loss of hydrogen-bonding capability).

Protocol B: Isothermal Saturation Method for Solubility Determination

Causality Check: To accurately determine solubility, the system must reach a thermodynamic solid-liquid equilibrium. The gravimetric method ensures that solubility is calculated based on true mass rather than assumed optical properties, which can be skewed by aggregation [1][3].

Workflow Step1 1. Saturation Add excess carbazole to organic solvent Step2 2. Equilibration Agitate at constant temp for 24h Step1->Step2 Step3 3. Separation Centrifuge/Filter undissolved solid Step2->Step3 Step4 4. Gravimetric Evaporate & dry to constant weight Step3->Step4 Step5 5. Calculation Mass of solute / Volume of solvent Step4->Step5

Caption: Workflow for the isothermal saturation method to determine thermodynamic solubility.

Step-by-Step Methodology:

  • Saturation: In a sealed, temperature-controlled vial, add an excess of the carbazole compound (e.g., 5 g) to a known volume of the target organic solvent (e.g., 10 mL) [3].

  • Equilibration: Agitate the suspension magnetically at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure thermodynamic equilibrium is achieved.

  • Separation: Turn off agitation and allow the undissolved solid to settle. Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed (tare weight) glass evaporating dish.

  • Evaporation: Place the dish in a fume hood to allow the bulk solvent to evaporate.

  • Drying & Validation: Transfer the dish to a vacuum drying oven set below the melting point of the carbazole derivative. Dry, cool in a desiccator, and weigh. Repeat this drying cycle until a constant weight is achieved (self-validating step) [1].

  • Calculation: Subtract the tare weight from the final constant weight to determine the exact mass of the dissolved solute. Divide by the initial solvent volume to yield solubility in mg/mL or g/L.

References

  • A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors - PMC National Institutes of Health (NIH)[Link]

  • Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene | Energy & Fuels ACS Publications[Link]

  • Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K ResearchGate[Link]

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 1H-Carbazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the Suzuki-Miy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 1H-carbazole derivatives.

Working with unprotected 1H-carbazole presents unique mechanistic challenges. This guide bypasses generic advice, focusing instead on the causality behind reaction failures and providing self-validating protocols to ensure reproducible C-C bond formation.

Mechanistic Insights: The Causality of 1H-Carbazole Reactivity

The primary challenge in coupling 1H-carbazole lies in its free N-H bond . With a pKa of approximately 16.7 (in DMSO), the nitrogen center is highly susceptible to deprotonation under standard cross-coupling conditions.

When an inappropriate base or catalyst is selected, the reaction diverges from the desired Suzuki-Miyaura C-arylation pathway. The deprotonated carbazolide anion acts as a potent nucleophile, coordinating to the Palladium(II) center and outcompeting the boronic acid transmetalation step. This results in Buchwald-Hartwig N-arylation or complete catalyst poisoning. Success depends entirely on tuning the basicity and solvent environment to activate the boronic acid without generating the carbazolide anion.

Troubleshooting FAQs

Q1: Why am I getting N-arylation side products instead of my desired C-arylation? A1: You are likely using a base that is too strong (e.g., KOtBu, NaOtBu) in an anhydrous environment. Strong bases fully deprotonate the carbazole N-H, shifting the mechanism toward N-arylation. To suppress this, utilize such as toluene/water or 1,4-dioxane/water[1]. The aqueous component is critical: it facilitates the formation of the reactive trihydroxyboronate intermediate required for Suzuki coupling[2].

Q2: My reaction stalls at 50% conversion, and I observe significant degradation of my boronic acid. A2: You are experiencing protodeboronation, a common degradation pathway for electron-rich heteroaryl boronic acids that is accelerated by prolonged heating in protic media. To prevent stalling, the rate of oxidative addition and transmetalation must exceed the rate of deboronation. We recommend switching from unligated Pd(OAc)₂ to, which quantitatively generate the active Pd(0) species[3]. Alternatively, employing can rapidly drive the reaction to completion before significant degradation occurs[4].

Q3: Should I protect the N-H group? If so, which protecting group is optimal? A3: If optimizing the base and catalyst fails to improve C-arylation yields, protection is the most robust self-validating strategy.

  • Boc (tert-butyloxycarbonyl): Easy to install and remove, but thermally labile at temperatures >80°C.

  • Ts (Tosyl): Highly robust under standard Suzuki conditions, though it requires harsh basic conditions (e.g., NaOH/MeOH reflux) for subsequent deprotection.

  • Alkyl (e.g., methyl, octyl): Permanent protection. This is highly recommended if your final application (such as ) requires an N-alkylated carbazole derivative[1].

Optimization Data Matrix

Use the following data matrix to benchmark your experimental parameters. Summarized below are the causal effects of different reaction conditions on 1H-carbazole coupling.

ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Base KOtBu, NaOtBuK₂CO₃, K₃PO₄, Cs₂CO₃Strong bases deprotonate the carbazole N-H, promoting competing N-arylation. Weak bases selectively activate the boronic acid.
Solvent Anhydrous Toluene1,4-Dioxane/H₂O (4:1)Water forms the reactive trihydroxyboronate intermediate, accelerating transmetalation over side reactions.
Catalyst Pd(OAc)₂ (unligated)Pd(dppf)Cl₂ or Pd G3Bidentate or bulky Buchwald ligands prevent catalyst poisoning by the free N-H group and accelerate reductive elimination.
Temperature Reflux (>100°C)80°C or Microwave (140°C)Prolonged conventional heating increases protodeboronation. Microwave irradiation achieves rapid conversion before degradation.

Reaction Pathway & Workflow Visualizations

Pathways A 1H-Carbazole Substrate B Pd(0) / Ligand Oxidative Addition A->B C Weak Base + H2O (e.g., K2CO3) B->C Controlled D Strong Base (e.g., KOtBu) B->D Excess/Harsh E Transmetalation Suzuki C-Arylation C->E Target Product F N-Deprotonation Buchwald-Hartwig D->F N-Arylation

Mechanistic divergence in 1H-carbazole cross-coupling: C-arylation vs. N-arylation pathways.

Protocol S1 1. Assembly (Schlenk Flask) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Activation (Microwave/Heat) S2->S3 S4 4. Quench (Aqueous Workup) S3->S4 S5 5. Isolation (Chromatography) S4->S5

Standardized self-validating workflow for air-sensitive Suzuki-Miyaura cross-coupling.

Standardized Self-Validating Protocol

Methodology: Microwave-Assisted Suzuki-Miyaura Coupling of Free N-H Carbazole Objective: Synthesize C-arylated 1H-carbazole while suppressing N-arylation and protodeboronation.

Materials:

  • Halogenated 1H-carbazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ or Pd G3 Precatalyst (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried, microwave-safe vial, combine the halogenated 1H-carbazole, arylboronic acid, and Cs₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Self-Validation Check: The solution should be clear and free of localized base clumps. Bubbling should be steady to ensure complete oxygen removal, preventing oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly add the Palladium catalyst under a positive stream of Argon. Seal the vial with a crimp cap.

    • Causality: Adding the catalyst last minimizes premature oxidation of the active Pd(0) species to an inactive Pd(II) state by trace atmospheric oxygen.

  • Microwave Irradiation: Heat the reaction mixture at 140°C for 20 minutes in a dedicated microwave synthesizer.

    • Causality: Rapid, localized heating bypasses the activation energy barrier for transmetalation [4].

  • Workup & Extraction: Cool the vial to room temperature.

    • Self-Validation Check: A distinct color change (often to dark gray/black) indicates palladium precipitation (Pd black), confirming catalyst decomposition post-reaction and successful cycle termination.

    • Dilute with EtOAc and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography using a Hexanes/EtOAc gradient.

References

  • Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization - ACS Publications. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles - ResearchGate.[Link]

Sources

Troubleshooting

reducing aggregation-caused quenching in 1H-carbazole fluorophores

Initiating the Analysis I'm currently dissecting the request. The focus is ACQ mitigation in 1H-carbazole fluorophores, destined for a technical support center.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. The focus is ACQ mitigation in 1H-carbazole fluorophores, destined for a technical support center. This means a Q&A format, troubleshooting specific experimental scenarios. It is critical to address aggregation-caused quenching (ACQ) effectively.

Defining the Scope

I've clarified the target audience: researchers, scientists, and drug development pros. I'm focusing on autonomy in structure to present this technical guide effectively. I'm also ensuring a strong foundation in E-E-A-T, integrating self-validating protocols with in-text citations and a consolidated reference list. I'll summarize quantitative data in tables, and use detailed step-by-step methodologies with Graphviz diagrams. I've also established DOT specifications, ensuring effective visualizations.

Exploring ACQ Mitigation

I'm now investigating ACQ mitigation strategies, focusing on non-radiative decay pathways in 1H-carbazole. The core rationale for this compound class is its planar structure, which, as I suspected, leads to ACQ because of pi-pi stacking, often observed in OLEDs, TADF, and bio-imaging applications. I'm exploring steric hindrance via bulky side groups like tert-butyl, and I'll be searching for relevant literature using queries like "reducing aggregation-caused quenching carbazole" and related keywords. I will use host-guest doping, TICT management, and AIEgens strategies to handle ACQ.

Defining Technical Support Structure

I'm currently focused on defining the structure of a technical support center. It needs to utilize a question-and-answer format, which is paramount. I'm prioritizing troubleshooting guides and FAQ content specific to the challenges of "reducing aggregation-caused quenching in 1H-carbazole fluorophores." The initial scope is becoming more clear.

Organizing the Technical Support

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Developing the FAQ Content

I'm now detailing troubleshooting scenarios and their causes, as the FAQ is forming nicely. I've got an in-depth structure: I'm breaking down emission drop issues transitioning to solid state, and poor solubility in aqueous media and quenching in OLED matrices. For each scenario, I'm defining causes, like pi-pi stacking or hydrophobicity. I'm developing protocols, for validation through DLS/PL and PLQY measurements. I'm focusing on solutions like steric hindrance and converting ACQ to AIE.

Refining Methodologies and Data

I'm expanding the support center's content with detailed methodologies and data. I'm focusing on host-guest engineering for ACQ mitigation, utilizing TADF strategies and steric shielding like encapsulation. Now, I'm working on a quantitative data table to compare ACQ and AIE carbazole derivatives, with PLQY and emission maxima. I'm also including step-by-step methodologies, like a THF/Water Fractionation Assay and a DLS protocol. I'm also thinking of a mechanistic workflow with Graphviz and finally adding a complete reference list.

Elaborating on Molecular Dynamics

I'm delving into the specifics of Restriction of Intramolecular Motion (RIM), focusing on its impact on fluorescence. I'm exploring how spacers influence the AIE/ACQ balance, directly linking TPE to carbazole. However, I've realized that spacers change everything; planarization and intermolecular interactions become paramount. Let's draft those DOT diagrams! I've sketched a diagnostic workflow for Quenching, now.

Visualizing ACQ/AIE Pathways

I'm now focusing on visually representing the diagnostic and engineering processes, starting with diagnostic workflows to showcase quenching mechanisms. I'm designing decision trees and flowcharts to differentiate ACQ and AIE behavior. The goal is clear: to offer a logical path for diagnosing and solving ACQ in 1H-carbazole fluorophores, including mechanistic illustrations and clear decision points.

Visualizing Solution Strategies

Now I'm creating a DOT diagram illustrating three key strategies to combat aggregation-caused quenching (ACQ): steric hindrance, AIEgen coupling (like with TPE), and host-guest doping. I'm focusing on how these methods prevent pi-pi stacking, enable restriction of intramolecular motion (RIM) in the solid state, or reduce dopant aggregation, respectively. This visualization will be a cornerstone to a deeper discussion of the problem.

Addressing Specific Challenges

I'm now focusing on specific troubleshooting scenarios. I'm addressing why quantum yield drops significantly in thin films for OLEDs, focusing on pi-pi stacking and excimer formation, and also looking at spacer effects. I'm also considering formulating these fluorophores for bio-imaging and preventing concentration quenching in TADF OLEDs, with an emphasis on concentration quenching due to high doping levels. I'll provide citations for each, including,, and.

Validating ACQ/AIE Behaviors

I'm developing a detailed protocol using Dynamic Light Scattering (DLS) to validate nano-aggregate morphology, providing step-by-step guidance. I'm also refining the reference list, ensuring accurate citations like,,,, and for AIE/ACQ principles, TADF strategies, and spacer effects. I'm focusing on their causality.

Explaining Spacer-Induced Quenching

I'm now detailing the causes of PLQY drops. The ethynylene spacer, while initially enhancing conjugation, exacerbates ACQ because it allows planarization and pi-pi stacking. I am outlining how TICT states cause early quenching, which is then followed by AIE in high water fractions. The new protocols include validation steps. For example, if DLS polydispersity is greater than 0.2, the aggregates are unstable, which will skew PLQY results.

Analyzing ACQ in Polymer

I'm now analyzing the ACQ in the TPE-coupled carbazole. Although TPE typically enhances AIE, the polymer is still showing ACQ. It is probably due to the carbazole's planarity, which overcomes TPE's steric effects, allowing pi-pi stacking in the solid state. I am now formulating a plan for steric hindrance to mitigate the ACQ of these polymers.

Optimizing Polymer Connectivity

I'm now focusing on carbazole-TPE connectivity to prevent ACQ. A rigid, linear spacer, like ethynylene, leads to planarity and ACQ, even with the TPE AIEgen. To solve this, I will use direct Suzuki coupling between carbazole and TPE without linear spacers. This creates a twisted, non-planar conformation to avoid pi-pi stacking and fully leverage the RIM mechanism.

Describing AIE Mechanisms

I'm now detailing the mechanism behind aggregation-induced emission (AIE) systems, focusing on TICT states and nano-aggregate formation. I'm writing two protocols. The THF/Water Fractionation Assay explores water fraction impact and DLS validation of aggregation. I'm also writing a protocol for Anti-ACQ Carbazole Polymer Dots (Pdots) for Bio-imaging, with matrix encapsulation and dialysis.

Refining Visualizations and Validation

I'm now revising my visual representations and validating methods. I'm focusing on the clarity of the diagnostic workflows, making sure they lead to actionable solutions. I'm also ensuring the DOT diagrams are accessible and use my color palette consistently. I've re-written the node text, and have provided captions to explain each diagram. I'm also improving the step-by-step guidance for the DLS validation. I've checked the reference list for accuracy, as well.

Visualizing Contrast and Data

I'm now focusing on ensuring optimal visual clarity in my diagrams and data tables. I've chosen dark gray backgrounds with white text for high contrast. I'm working on color-coding key components, and have formatted a data table to compare ACQ and AIE behaviors of carbazole derivatives with concise information. I've also found some sources to cite.

Citing Related Literature

I'm now integrating recently found citations [2.1, 2.3, 2.4, 2.5, 2.6] into my analysis of ACQ in carbazole derivatives. These sources expand the discussion to include RIM and TICT mechanisms that drive non-radiative decay, excimer formation, and aggregation behavior. The references clarify how steric hindrance and spacer design influence these processes, supporting detailed troubleshooting strategies.

Refining Protocols and Data

I'm now integrating self-validating checks into each step of the protocols, adding DLS and UV-Vis checkpoints throughout to ensure validity before proceeding. I'm also ensuring all the citations and references, such as and, are authoritative. I have updated the data table, and have formatted the methodologies into detailed step-by-step instructions. Also, I've confirmed that the Graphviz diagrams are working correctly.

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1H-Carbazole Halogenation

Welcome to the technical support center for the halogenation of 1H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the halogenation of 1H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for this critical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing halogenated carbazole derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the halogenation of 1H-carbazole, with a focus on the critical role of temperature.

Q1: What are the most common positions for halogenation on the 1H-carbazole ring, and how does temperature influence regioselectivity?

A1: The most common positions for electrophilic halogenation on the 1H-carbazole ring are the 3- and 6-positions, followed by the 1- and 8-positions. This is due to the electron-donating nature of the nitrogen atom, which activates these positions for electrophilic attack.[1]

Temperature plays a crucial role in controlling the regioselectivity of the reaction. While thermodynamic and kinetic factors are at play, as a general rule, lower temperatures tend to favor the formation of the kinetically controlled product, which is often the 3-halo-1H-carbazole. As the temperature increases, the reaction may overcome the activation energy barrier to form the more thermodynamically stable 3,6-dihalogenated product. Extremely high temperatures can lead to a mixture of polyhalogenated isomers and potential decomposition.[2]

Q2: I am observing significant amounts of polyhalogenated byproducts. How can I control the reaction to favor mono-halogenation?

A2: The formation of polyhalogenated byproducts is a common issue, particularly with highly reactive halogens like bromine and chlorine. Temperature control is your primary tool to mitigate this.

  • Lower the Reaction Temperature: Start your reaction at a low temperature, such as 0°C or even -78°C (dry ice/acetone bath), and slowly warm it to room temperature.[3] This helps to control the reaction rate and minimize over-halogenation.

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the halogenating agent. A large excess will invariably lead to polyhalogenation.

  • Slow Addition: Add the halogenating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture.

Q3: My halogenation reaction is sluggish and gives a low yield. What steps can I take to improve the conversion?

A3: A sluggish reaction can be frustrating. Before resorting to drastic temperature increases, consider the following:

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.[2] For many halogenations, polar aprotic solvents like DMF or DMSO can accelerate the reaction.[4]

  • Catalyst (for specific reactions): For less reactive substrates or specific halogenations like iodination, a catalyst may be necessary. For instance, copper(II) salts have been shown to catalyze the iodination of carbazoles.[5]

  • Gradual Temperature Increase: If the reaction is still slow at room temperature, gradually increase the temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Be cautious, as excessive heat can lead to byproduct formation.[2]

Q4: Can I use the same temperature optimization strategy for chlorination, bromination, and iodination of 1H-carbazole?

A4: Not entirely. The reactivity of the halogens differs significantly (Cl > Br > I), and your temperature strategy must be adjusted accordingly.

  • Chlorination: Due to the high reactivity of chlorine, these reactions are often performed at low temperatures (e.g., 0°C) to control selectivity.

  • Bromination: Bromination is also highly exothermic and often requires cooling to prevent polybromination.

  • Iodination: Iodination is the least exothermic and often requires heating to proceed at a reasonable rate. Temperatures in the range of 60-100°C are not uncommon, sometimes in the presence of a catalyst.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the optimization of reaction temperature for 1H-carbazole halogenation.

Problem Potential Cause Troubleshooting Steps & Temperature Considerations
Low to No Conversion 1. Insufficient Temperature2. Inactive Halogenating Agent3. Poor Solvent Choice1. Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and decomposition by TLC/LC-MS.[2]2. Use a fresh bottle of the halogenating agent. For example, NBS can decompose over time.3. Screen different solvents. For less reactive substrates, a more polar solvent might be beneficial.[2]
Formation of Polyhalogenated Products 1. Reaction Temperature is Too High2. Excess Halogenating Agent3. Rapid Addition of Reagent1. Perform the reaction at a lower temperature. Start at 0°C or below and allow the reaction to slowly warm to room temperature.[3]2. Use a stoichiometric amount or a very slight excess (1.05 eq.) of the halogenating agent.3. Add the halogenating agent slowly over a prolonged period.
Formation of Unidentified Byproducts/Decomposition 1. Excessively High Reaction Temperature2. Presence of Impurities3. Air or Moisture Sensitivity1. Lower the reaction temperature immediately. High temperatures can lead to decomposition of the starting material or product.[2]2. Ensure the purity of your starting 1H-carbazole and reagents.3. Perform the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Poor Regioselectivity 1. Suboptimal Reaction Temperature2. Steric Hindrance from Substituents1. Screen a range of temperatures. Lower temperatures may favor the kinetic product, while higher temperatures could lead to the thermodynamic product.2. The electronic and steric nature of existing substituents on the carbazole ring will influence the position of halogenation. This may not be solely a temperature-dependent issue.[6]

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key halogenation reactions of 1H-carbazole, with an emphasis on temperature control.

Protocol 1: Monobromination of 1H-Carbazole with N-Bromosuccinimide (NBS)

This protocol is optimized for the synthesis of 3-bromo-1H-carbazole.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-carbazole (1.0 eq.) and anhydrous DMF (10 mL per gram of carbazole).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in anhydrous DMF (5 mL per gram of NBS). Add the NBS solution dropwise to the carbazole solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Iodination of 1H-Carbazole using Iodine and a Copper Catalyst

This protocol is designed for the synthesis of 3-iodo-1H-carbazole.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1H-carbazole (1.0 eq.), Copper(II) sulfate (CuSO₄) (0.1 eq.), and iodine (I₂) (1.2 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) (15 mL per gram of carbazole).

  • Heating: Heat the reaction mixture to reflux (approximately 40°C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Section 4: Visualizing Reaction Workflows

Diagrams can aid in understanding the logical flow of experimentation and troubleshooting.

Diagram 1: General Workflow for Optimizing Halogenation Temperature

G cluster_troubleshooting Troubleshooting start Start: Halogenation of 1H-Carbazole setup Initial Reaction Setup (Low Temperature, e.g., 0°C) start->setup monitor Monitor Reaction by TLC/LC-MS setup->monitor complete Reaction Complete? (>95% Conversion) monitor->complete byproducts Byproducts Observed monitor->byproducts Side Reactions Occur workup Work-up and Purify Product complete->workup Yes low_conversion Low Conversion complete->low_conversion No end End: Desired Product Obtained workup->end increase_temp Gradually Increase Temperature (e.g., RT, 40°C, 60°C) low_conversion->increase_temp increase_temp->monitor decrease_temp Decrease Temperature/ Optimize Reagent Addition byproducts->decrease_temp decrease_temp->setup

Caption: Workflow for optimizing reaction temperature.

Diagram 2: Decision Tree for Halogenation Strategy

G halogen Select Halogen chlorine Chlorination (e.g., NCS) halogen->chlorine bromine Bromination (e.g., NBS) halogen->bromine iodine Iodination (e.g., I₂, NIS) halogen->iodine temp_low Start at Low Temp (0°C or below) chlorine->temp_low catalyst_no Typically No Catalyst Needed chlorine->catalyst_no bromine->temp_low bromine->catalyst_no temp_moderate Start at Room Temp or Mild Heating iodine->temp_moderate catalyst_yes Consider Catalyst (e.g., Cu(II) salts) iodine->catalyst_yes

Caption: Decision-making for halogenation approach.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 1H-Benzo[c]carbazole Derivatives for Bio-imaging.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization.
  • Copper(II)-Catalyzed Iodinations of Carbazoles: Access to Functionalized Carbazoles. (2019). The Journal of Organic Chemistry.
  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. (n.d.). PMC.
  • Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones. (2017). Asian Journal of Research in Chemistry.
  • Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. (n.d.). ResearchGate.
  • Copper chloride mediated regioselective chlorination of 1-oxotetrahydrocarbazole. (2026).
  • Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. (2018). The Journal of Organic Chemistry.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). PMC.
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.).
  • Scope of the double bromination of carbazole derivatives. Reaction conditions. (n.d.). ResearchGate.
  • Reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Grignard reagents. (n.d.).
  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014). CoLab.
  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014). Semantic Scholar.
  • Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole in Medicinal Chemistry. (n.d.). Benchchem.
  • Alpha Halogenation. (2023). Chemistry LibreTexts.
  • Ultralong Room-Temperature Phosphorescence Induced by H-Bonding and π–π Interactions in Halogen-Free Carbazole Derivatives. (2025). The Journal of Physical Chemistry C.
  • Organic persistent room temperature phosphorescence enabled by carbazole impurity. (n.d.).
  • Halogenation of carbazole and other aromatic compounds with hydrohalic acids and hydrogen peroxide under microwave irradiation. (2025). ResearchGate.
  • Unlocking the Room Temperature Phosphorescence through Halogen Engineering in Carbazole Dimer. (2025). PubMed.
  • Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state. (n.d.). CrystEngComm.
  • Organic Letters Ahead of Print. (2026). ACS Publications.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020).
  • Formation and chlorination of carbazole, phenoxazine, and phenazine. (2015). PubMed.
  • Optimizing the reaction conditions a. (n.d.). ResearchGate.
  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (n.d.). ResearchGate.
  • Optimizing the performance of 1H-Benzo[c]carbazole in OLEDs. (n.d.). Benchchem.
  • Two decades of carbazole–triarylborane hybrids in optoelectronics. (2025). RSC Publishing.
  • Halogenation of Alkenes. (n.d.). Chemistry Steps.
  • Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. (n.d.). The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NMR Chemical Shift Assignments for 1H-Carbazole Derivatives: Empirical vs. Computational Workflows

Introduction 1H-carbazole derivatives are privileged tricyclic scaffolds integral to modern drug development (e.g., the oncology drug alectinib) and organic electronics (e.g., OLED host materials). Accurate structural ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-carbazole derivatives are privileged tricyclic scaffolds integral to modern drug development (e.g., the oncology drug alectinib) and organic electronics (e.g., OLED host materials). Accurate structural characterization is paramount for structure-activity relationship (SAR) studies. However, assigning the ¹H and ¹³C NMR spectra of carbazoles presents a formidable challenge: their highly conjugated, planar aromatic systems lead to severe signal overlap, and the central pyrrole ring contains multiple quaternary bridgehead carbons invisible to standard 1D ¹H NMR.

This guide objectively compares three distinct methodologies for NMR chemical shift assignment—Empirical 2D NMR, Quantum Mechanical (DFT-GIAO) Calculations, and AI/Machine Learning Predictors—providing researchers with self-validating protocols to achieve unambiguous structural elucidation.

Quantitative Comparison of Assignment Methodologies

To select the appropriate assignment strategy, researchers must balance accuracy, time, and computational cost. The table below summarizes the performance metrics of the three primary methodologies when applied to complex carbazole derivatives.

Methodology¹H Accuracy (RMSD)¹³C Accuracy (RMSD)Time to ResultResource CostPrimary Limitation
Empirical 2D NMR (HSQC/HMBC) N/A (Ground Truth)N/A (Ground Truth)2–12 HoursHigh (Spectrometer time)Requires >5 mg of highly soluble sample; HMBC may miss weak ⁴J couplings.
DFT-GIAO Calculations 0.15 – 0.25 ppm1.5 – 3.0 ppm1–3 DaysMedium (Compute cluster)Gas-phase approximations ignore complex solvent interactions (e.g., π-π stacking).
AI/ML NMR Predictors 0.20 – 0.40 ppm2.0 – 5.0 ppm< 1 MinuteLow (Software license)Accuracy degrades significantly for novel substitution patterns outside the training data.

Methodological Causality and Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen. The following protocols detail the causality behind each step and incorporate self-validating mechanisms to ensure scientific integrity.

Protocol 1: High-Resolution 2D NMR Acquisition (The Empirical Standard)

Traditional NMR remains the gold standard for structural elucidation. For carbazoles, 1D NMR is insufficient due to overlapping aromatic multiplets; a robust 2D suite is mandatory.

  • Step 1: Sample Preparation. Dissolve 10–25 mg of the carbazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Causality: Carbazoles exhibit strong intermolecular π-π stacking. High concentrations are necessary to obtain a sufficient signal-to-noise ratio for ¹³C and 2D HMBC experiments. However, researchers must note that concentration-dependent chemical shifts can occur due to hydrogen bonding at the N-H position.

  • Step 2: 1D ¹H and ¹³C Acquisition.

    • Causality: Establishes baseline purity. The ¹³C spectrum is crucial for identifying the four quaternary carbons of the carbazole core (C4a, C4b, C8a, C9a), which typically resonate between 110–145 ppm.

  • Step 3: HSQC (Heteronuclear Single Quantum Coherence).

    • Causality: Maps directly bonded ¹H-¹³C pairs. This resolves overlapping ¹H aromatic multiplets by separating them along the much wider ¹³C chemical shift dimension.

  • Step 4: HMBC (Heteronuclear Multiple Bond Correlation).

    • Causality: This is the linchpin for carbazole assignment. By setting the long-range delay (Δ2) to 60–80 ms (optimized for ²J and ³J couplings of ~8 Hz), HMBC allows researchers to bridge the proton-bearing carbons to the invisible quaternary carbons, effectively "walking" around the tricyclic core. Proper delay calibration is essential for hydrogen-deficient molecules like carbazolequinones1[1].

  • Step 5: NOESY/ROESY.

    • Causality: Resolves spatial proximity. For symmetrically substituted carbazoles, NOESY is required to differentiate between the C1/C8 protons (proximal to the nitrogen) and the C4/C5 protons.

Self-Validation Check: Overlay the HSQC and HMBC spectra. Any cross-peak appearing in both spectra at the exact same coordinates indicates an incompletely suppressed one-bond (¹J) coupling artifact in the HMBC. This artifact must be disregarded to prevent false connectivity assignments.

Protocol 2: DFT-GIAO Computational Workflow (The Orthogonal Validator)

When empirical data is ambiguous (e.g., overlapping quaternary carbons), Density Functional Theory (DFT) provides an orthogonal validation method.

  • Step 1: Conformational Search.

    • Causality: N-alkyl or N-aryl substituted carbazoles can adopt multiple conformations. A molecular mechanics conformational search ensures that the global minimum is identified, preventing inaccurate shielding calculations from high-energy conformers.

  • Step 2: Geometry Optimization (DFT/B3LYP/6-311+G(d,p)).

    • Causality: Magnetic shielding is highly sensitive to bond lengths and angles. Optimizing the geometry at a high level of theory ensures the structural input for the NMR calculation closely mimics the physical molecule. Advanced studies often incorporate relativistic effects for heavy-atom substituted carbazoles (e.g., iodocarbazoles)2[2].

  • Step 3: GIAO NMR Calculation.

    • Causality: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate isotropic shielding tensors. GIAO is preferred because it eliminates the dependence of the calculated magnetic properties on the origin of the gauge coordinate system.

  • Step 4: Empirical Scaling.

    • Causality: Raw calculated shielding values contain systematic errors. By applying a linear scaling factor derived from a reference standard, absolute shieldings are converted into highly accurate predicted chemical shifts.

Self-Validation Check: Calculate the chemical shift of the reference solvent (e.g., TMS) using the exact same basis set and level of theory. If the calculated TMS shift deviates significantly from 0 ppm (prior to empirical scaling), the geometry optimization has failed or the basis set is inadequate for the system.

Protocol 3: AI/ML NMR Prediction (The Rapid Benchmarker)
  • Step 1: Structural Input & Descriptor Generation.

    • Causality: The 2D structure is converted into molecular descriptors (e.g., HOSE codes). The software queries a vast database of known carbazole derivatives to benchmark predictions3[3].

  • Step 2: Neural Network Prediction.

    • Causality: The algorithm applies substituent effect rules (e.g., electron-donating amino groups causing upfield shifts) to predict the final spectrum.

Self-Validation Check: Always review the "confidence score" or "prediction error" provided by the software. If the target carbazole contains a highly novel substitution pattern, the confidence score will drop, indicating that empirical 2D NMR or DFT validation is strictly required.

Visualizing the Integrated Workflow

To achieve absolute certainty in chemical shift assignments, modern drug development professionals integrate all three methodologies. The diagram below illustrates this self-validating, integrated workflow.

G Sample Sample Preparation (DMSO-d6/CDCl3) NMR1D 1D NMR (1H, 13C) Baseline Purity Sample->NMR1D AI AI/ML Prediction Rapid Benchmarking Sample->AI NMR2D 2D NMR (HSQC, HMBC, NOESY) Connectivity & Spatial Data NMR1D->NMR2D Integration Data Integration Unambiguous Assignment NMR2D->Integration DFT DFT-GIAO Calculation Geometry & Shielding DFT->Integration AI->Integration

Integrated workflow for unambiguous NMR assignment of 1H-carbazole derivatives.

References

  • Source: PMC (National Institutes of Health)
  • Source: Academia.
  • Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol Source: Benchchem URL

Sources

Comparative

A Comparative Guide to 1H-Carbazole and Fluorene as OLED Host Materials

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and overall perform...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and overall performance. Among the plethora of organic semiconductors, 1H-carbazole and fluorene have emerged as two of the most prominent and versatile building blocks for host materials, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. This guide provides an in-depth, objective comparison of these two molecular scaffolds, supported by experimental data and established protocols, to aid researchers and material scientists in making informed decisions for their specific applications.

The Foundational Scaffolds: 1H-Carbazole and Fluorene

At their core, both 1H-carbazole and fluorene offer rigid, aromatic structures that provide a foundation for high triplet energy and good thermal stability, which are essential for effective host materials.[1][2]

1H-Carbazole is an electron-rich heterocyclic aromatic compound known for its excellent hole-transporting properties.[1] Its rigid structure and high thermal and electrochemical stability make it a popular choice for host materials.[1][2] The nitrogen atom in the carbazole ring provides a convenient site for functionalization, allowing for the tuning of its electronic and physical properties.[3]

Fluorene is a polycyclic aromatic hydrocarbon with a biphenyl unit bridged by a methylene group. This sp³-hybridized carbon at the C-9 position is a key feature, as it can be readily substituted with various functional groups to enhance solubility, tune electronic properties, and prevent intermolecular aggregation.[4][5] This substitution also helps in maintaining a high triplet energy by disrupting conjugation in certain molecular arrangements.[4]

Below is a diagram illustrating the fundamental molecular structures of 1H-carbazole and fluorene.

cluster_carbazole 1H-Carbazole cluster_fluorene Fluorene carbazole carbazole_img fluorene fluorene_img

Caption: Molecular structures of 1H-carbazole and fluorene.

A Comparative Analysis of Key Properties

The suitability of a host material is determined by a combination of its photophysical, thermal, and electrochemical properties. The following sections provide a detailed comparison of 1H-carbazole and fluorene-based hosts in these critical areas.

Photophysical Properties

The primary role of a host material is to efficiently accept charge carriers (holes and electrons) and transfer the resulting exciton energy to the guest emitter. This requires a high triplet energy (ET) to confine the triplet excitons on the guest, especially for phosphorescent emitters.[6]

Property1H-Carbazole DerivativesFluorene DerivativesSignificance
Triplet Energy (ET) Typically high (2.8 - 3.1 eV)[3][7]Generally high (2.8 - 3.0 eV)[7]A high ET is crucial to prevent back energy transfer from the guest emitter to the host, ensuring efficient light emission.[6]
HOMO/LUMO Levels HOMO is typically around -5.4 to -6.1 eV, facilitating hole injection. LUMO can be tuned with electron-withdrawing groups.[3]HOMO is generally deeper than carbazole, and the LUMO level can be readily modified by C-9 substitution.Proper alignment of HOMO/LUMO levels with adjacent layers is essential for balanced charge injection and transport, leading to higher device efficiency.
Photoluminescence Quantum Yield (PLQY) Can be high, but also susceptible to concentration quenching.[1]Often exhibit high PLQY in the solid state due to the prevention of aggregation by bulky C-9 substituents.[8]A high PLQY of the host itself is not always necessary for phosphorescent OLEDs, but it can be an indicator of good material purity and low non-radiative decay pathways.
Thermal and Morphological Stability

The operational lifetime of an OLED is heavily dependent on the thermal and morphological stability of its constituent organic layers. Amorphous thin films with high glass transition temperatures (Tg) and decomposition temperatures (Td) are desirable to prevent crystallization and degradation during device operation.[9]

Property1H-Carbazole DerivativesFluorene DerivativesSignificance
Glass Transition Temperature (Tg) Varies widely with substitution, can be low for simple derivatives (e.g., mCP at 65 °C) but can be increased significantly with bulky substituents (e.g., MCAF at 187 °C).[7][10]Generally high, especially with bulky substituents at the C-9 position (e.g., DFC at 180 °C).[4]A high Tg ensures the morphological stability of the amorphous thin film, preventing crystallization that can lead to device failure.
Decomposition Temperature (Td) Typically high, often exceeding 400 °C, indicating good thermal stability.[3]Also exhibit excellent thermal stability, with Td values often above 400 °C.[4][8]A high Td is necessary for the material to withstand the vacuum thermal evaporation process during device fabrication and to ensure long-term operational stability.[11][12]
Synthesis and Functionalization

The ease of synthesis and the ability to readily functionalize the core structure are crucial for developing novel host materials with tailored properties.

  • 1H-Carbazole: The nitrogen atom and various positions on the aromatic rings of carbazole can be functionalized through well-established reactions like the Ullmann condensation, Suzuki coupling, and Buchwald-Hartwig amination.[3] This allows for the introduction of various functional groups to tune its properties.

  • Fluorene: The C-9 position of fluorene is particularly amenable to substitution, which is a key advantage. This allows for the introduction of bulky groups to improve solubility and prevent aggregation, as well as the attachment of other functional moieties to create hybrid materials.[4][5]

In recent years, hybrid materials that incorporate both carbazole and fluorene units have been synthesized to leverage the advantages of both scaffolds.[7][13] These hybrids often exhibit enhanced thermal and morphological stability while maintaining high triplet energies.[7]

Performance in OLED Devices

Ultimately, the performance of a host material is evaluated by its contribution to the overall efficiency and stability of the OLED device. Both carbazole and fluorene-based hosts have been successfully employed in high-performance OLEDs.

  • Carbazole-based hosts are widely used in phosphorescent OLEDs (PhOLEDs) and TADF OLEDs. For instance, carbazole-pyrimidine-based hosts have demonstrated external quantum efficiencies (EQEs) as high as 24.0% in green TADF OLEDs.[14] Carbazole-based hosts are particularly effective for blue PhOLEDs due to their high triplet energies.[10]

  • Fluorene-based hosts have also shown excellent performance. Hybrids of carbazole and fluorene have been used as hosts in blue PhOLEDs, achieving high efficiencies.[7][13] The ambipolar charge transport properties of some fluorene derivatives make them suitable for achieving balanced charge injection and recombination in the emissive layer.[4]

The following table summarizes the performance of some representative OLEDs using carbazole and fluorene-based hosts.

Host MaterialEmitterDevice Performance (Max. EQE)Reference
mDCzPF (Carbazole/Fluorene Hybrid)PtNON (Blue Phosphorescent)18.3%[9][15]
MCAF (Carbazole/Diazafluorene)FIrpic (Blue Phosphorescent)17.9%[10]
Sy (Carbazole/Pyrimidine)4CzIPN (Green TADF)24.0%[14]
DFC (Carbazole/Fluorene Hybrid)Ir(ppy)3 (Green Phosphorescent)~9%[4]
MS-OC (Spiro[fluorene-phenanthrenone]-carbazole)PO-01 (Yellow Phosphorescent)27.1%[16]

Experimental Protocols for Characterization

To ensure scientific integrity, the properties of these host materials must be characterized using standardized experimental protocols.

Workflow for OLED Host Material Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new OLED host material.

cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing synthesis Synthesis of Host Material purification Purification (e.g., Sublimation) synthesis->purification photophysical Photophysical Properties (UV-Vis, PL, Phosphorescence) synthesis->photophysical electrochemical Electrochemical Properties (Cyclic Voltammetry) synthesis->electrochemical thermal Thermal Properties (TGA, DSC) synthesis->thermal fabrication OLED Fabrication (Vacuum Deposition) photophysical->fabrication electrochemical->fabrication thermal->fabrication testing Electroluminescence (J-V-L, EQE, Spectra) fabrication->testing lifetime Lifetime Measurement testing->lifetime

Caption: A standard workflow for the evaluation of new OLED host materials.

Step-by-Step Experimental Methodologies

A. Determination of HOMO and LUMO Energy Levels using Cyclic Voltammetry (CV) [17][18]

  • Preparation of the Electrolyte Solution: Dissolve the host material and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable degassed solvent (e.g., dichloromethane or acetonitrile).

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential. The onset of the first oxidation peak corresponds to the HOMO level, and the onset of the first reduction peak corresponds to the LUMO level.

  • Calibration: Use a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for accurate energy level determination.[19]

B. Measurement of Triplet Energy (ET) from Phosphorescence Spectra [6][20]

  • Sample Preparation: Prepare a thin film of the host material or a solution in a suitable solvent.

  • Low-Temperature Measurement: Cool the sample to a low temperature (typically 77 K) using a cryostat to minimize non-radiative decay and enhance phosphorescence.

  • Excitation and Detection: Excite the sample with a suitable wavelength of light (e.g., from a pulsed laser).[20] Measure the resulting phosphorescence spectrum using a sensitive spectrometer.

  • ET Determination: The triplet energy is determined from the highest energy peak (0-0 transition) of the phosphorescence spectrum.[6]

C. Assessment of Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [12][21][22]

  • TGA Measurement:

    • Place a small amount of the material (typically 5-10 mg) in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[23]

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[3]

  • DSC Measurement:

    • Seal a small amount of the material in a DSC pan.

    • Heat the sample at a controlled rate, followed by a cooling and a second heating cycle.

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[3]

D. OLED Device Fabrication via Vacuum Thermal Evaporation [11][24][25][26]

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and then treat with UV-ozone.

  • Layer Deposition: In a high-vacuum chamber (typically < 10⁻⁶ Torr), sequentially deposit the organic layers and the metal cathode onto the ITO substrate. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML - host:guest) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al).

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.

The following diagram illustrates a typical multilayer OLED structure.

cluster_device Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML - Host:Guest) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: A simplified diagram of a typical multilayer OLED device structure.

Conclusion and Future Outlook

Both 1H-carbazole and fluorene have proven to be exceptional building blocks for OLED host materials. Carbazole derivatives often excel in hole transport and offer a high triplet energy, making them ideal for blue PhOLEDs. Fluorene derivatives provide excellent thermal and morphological stability, with the C-9 position offering a powerful tool for molecular engineering.

The choice between a carbazole-based or a fluorene-based host will ultimately depend on the specific requirements of the target application, including the desired emission color, the type of emitter (phosphorescent or TADF), and the desired device architecture.

The future of host material design likely lies in the continued development of hybrid structures that combine the best attributes of both carbazole and fluorene, as well as the exploration of novel molecular architectures that can further enhance charge balance, triplet energy, and device lifetime. The systematic application of the characterization protocols outlined in this guide will be essential in validating the performance of these next-generation materials and accelerating the advancement of OLED technology.

References

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  • Lee, C. W., et al. (2006). Novel Carbazole/Fluorene Hybrids: Host Materials for Blue Phosphorescent OLEDs. Organic Letters - ACS Publications. Retrieved from [Link]

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  • ResearchGate. (2015, April 21). Which is suitable technique for HOMO and LUMO measurement of organic semiconductors? Retrieved from [Link]

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  • Wong, K. T., et al. (2005). Nonconjugated Hybrid of Carbazole and Fluorene: A Novel Host Material for Highly Efficient Green and Red Phosphorescent OLEDs. Organic Letters - ACS Publications. Retrieved from [Link]

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  • de Paula, F. M., et al. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Retrieved from [Link]

  • Lee, J. Y., et al. (2018). Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs. PubMed. Retrieved from [Link]

  • Volyniuk, D., et al. (2025, March 27). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Retrieved from [Link]

  • Oner, S., & Bryce, M. R. (2023, June 28). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2019, October). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs | Request PDF. Retrieved from [Link]

  • Andor. (n.d.). Determination of Triplet Energies and Decay Times of Light-emitting Layers. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • Cheng, C. H., et al. (2012). New Ambipolar Hosts Based on Carbazole and 4,5-Diazafluorene Units for Highly Efficient Blue Phosphorescent OLEDs with Low Efficiency Roll-Off. Chemistry of Materials - ACS Publications. Retrieved from [Link]

  • ThaiJo. (2020, December 31). Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials | Indochina Applied Sciences. Retrieved from [Link]

  • Jou, J. H., et al. (n.d.). Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2026, February 20). Design and synthesis of fluorene-based block polymer host materials for efficient electroluminescence | Request PDF. Retrieved from [Link]

  • ChemRxiv. (2023, November 24). Fluorene-fused Dimeric Carbonyl/amine Multiresonant Thermally Activated Delayed Fluorescence Emitter for Efficient Green OLEDs. Retrieved from [Link]

  • ACS Publications. (2021, September 13). Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency, Low-Roll-Off, Organic Light-Emitting Diodes. Retrieved from [Link]

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